Bepotastine Tosylate
Descripción
Propiedades
Número CAS |
1160415-45-1 |
|---|---|
Fórmula molecular |
C28H33ClN2O6S |
Peso molecular |
561.09 |
Nombre IUPAC |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
Clave InChI |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
SMILES |
O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bepotastine Besilate; Bepreve; Talion; Bepotastine besylate |
Origen del producto |
United States |
Foundational & Exploratory
Technical Deep Dive: Bepotastine Tosylate Physicochemistry and Structural Characterization
The following technical guide provides an in-depth structural and physicochemical analysis of Bepotastine Tosylate , a specific salt form of the second-generation antihistamine Bepotastine.
While the besilate salt is the most common commercial form (e.g., Bepreve, Talion), the tosylate (p-toluenesulfonate) represents a distinct chemical entity often explored for intellectual property differentiation, polymorphic stability, or specific formulation requirements. This guide focuses strictly on the tosylate salt as requested.
Executive Summary
This compound (IUPAC: 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid; 4-methylbenzenesulfonic acid) is the p-toluenesulfonate salt of Bepotastine. It functions as a selective histamine H1 receptor antagonist.[1][2][3] The selection of the tosylate counterion introduces specific solid-state properties, including unique polymorphic forms (anhydrate and dihydrate) that differ from the commercial besilate salt.
Key Technical Parameters:
-
Compound Type: H1 Antagonist (Second Generation).[4]
-
Salt Form: p-Toluenesulfonate (Tosylate).
-
Chirality: Single enantiomer (S-configuration).
-
Molecular Weight: 561.09 g/mol .[2]
Chemical Identity & Structural Architecture[2][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | This compound |
| CAS Number | 1160415-45-1 (Tosylate salt) |
| Free Base CAS | 125602-71-3 |
| Chemical Formula | C₂₈H₃₃ClN₂O₆S (Salt) |
| Stoichiometry | 1:1 (Bepotastine Free Base : p-Toluenesulfonic Acid) |
Structural Decomposition
The molecule consists of two distinct ionic species held together by electrostatic interactions:
-
The Cation (Pharmacophore): The protonated Bepotastine base containing:
-
Chlorobenzene & Pyridine Rings: These aromatic systems provide hydrophobic bulk necessary for H1 receptor pocket binding.
-
Chiral Center: The carbon linking the aromatic rings and the ether oxygen possesses an (S)-configuration . This stereochemistry is critical; the (S)-enantiomer exhibits significantly higher affinity for the H1 receptor than the (R)-enantiomer.
-
Piperidine Ring: A central aliphatic heterocycle acting as a linker.
-
Butanoic Acid Tail: Provides amphiphilic character and solubility modulation.
-
-
The Anion (Counterion): The p-toluenesulfonate (tosylate) ion.
-
Unlike the besilate (benzenesulfonate) which lacks a methyl group, the tosylate features a para-methyl group on the benzene ring. This additional steric bulk influences the crystal packing lattice energy and lipophilicity.
-
Visualization of Structural Logic
The following diagram illustrates the structural assembly of the salt.
Figure 1: Structural assembly of this compound, highlighting the ionic interaction between the piperidine nitrogen and the sulfonate group.
Molecular Weight & Stoichiometry
Precise molecular weight calculation is vital for quantitative analysis (HPLC) and formulation stoichiometry.
Component Breakdown
The salt is formed in a 1:1 molar ratio.
| Component | Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) |
| Bepotastine (Base) | C₂₁H₂₅ClN₂O₃ | 388.155 | 388.89 |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.019 | 172.20 |
| Water (if hydrate) | H₂O | 18.015 | 18.02 |
Total Molecular Weight
This compound (Anhydrous):
Note: If working with the dihydrate form (often cited in patents for stability), add
The Tosylate Advantage (Salt Selection Rationale)
Why choose the Tosylate over the Besilate? While the Besilate is the innovator salt (Tanabe Seiyaku), the Tosylate (often appearing in patent literature like WO2009075504A2) offers alternative solid-state properties:
-
Crystallinity: The tosylate salt forms stable anhydrate and dihydrate crystalline forms. The anhydrate is often preferred for formulation stability to prevent moisture sorption issues.
-
Solubility: Like the besilate, the tosylate is highly water-soluble, but the lipophilic methyl group on the toluene ring slightly alters the partition coefficient (LogP), potentially modulating membrane permeability or dissolution rates in specific pH environments.
-
Purification: p-Toluenesulfonic acid is a strong acid that often yields highly crystalline salts, making it an excellent "purification salt" during synthesis to remove impurities (such as the R-enantiomer) via recrystallization.
Analytical Characterization Protocols
To validate the identity of this compound, one must confirm both the active moiety and the specific counterion.
Protocol: 1H-NMR Distinguishment
The primary method to distinguish Tosylate from Besilate is Proton NMR.
-
Solvent: DMSO-d6 or Methanol-d4.
-
Diagnostic Signal (Tosylate): Look for a sharp singlet integrating to 3 protons at approximately
2.30 ppm . This corresponds to the methyl group ( ) of the p-toluenesulfonate. -
Diagnostic Signal (Besilate): This singlet will be absent . The aromatic region will also differ (Tosylate shows an AA'BB' system for the phenyl ring; Besilate shows a complex multiplet for the monosubstituted benzene).
Protocol: HPLC-UV Assay
Objective: Quantify potency and impurities.
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05M Ammonium Phosphate buffer (pH 3.5).
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (absorption of chlorobenzene/pyridine) and 254 nm (sulfonate).
-
Retention Time: Bepotastine elutes first; the Tosylate counterion (p-TSA) elutes as a distinct peak (usually earlier than the drug due to high polarity).
Analytical Workflow Diagram
Figure 2: Analytical decision tree for confirming the salt form identity and purity.
Synthesis Pathway Overview
Understanding the synthesis clarifies where the structure comes from. The tosylate salt is typically formed in the final step.
-
Chiral Reduction: (4-chlorophenyl)(pyridin-2-yl)methanone is reduced (using a chiral catalyst like Ru-TsDPEN) to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol .
-
Ether Formation: The chiral alcohol is coupled with Ethyl 4-hydroxypiperidine-1-carboxylate (or a related piperidine derivative) via nucleophilic substitution.
-
Hydrolysis: The ester group is hydrolyzed to form the free acid/base Bepotastine.
-
Salt Formation (Critical Step):
-
The free base is dissolved in a solvent (e.g., Ethyl Acetate/Acetone).
-
p-Toluenesulfonic acid monohydrate is added.
-
The solution is cooled to precipitate This compound .
-
References
-
MedKoo Biosciences. (n.d.). This compound Product Information. Retrieved from [2]
-
Hanmi Pharm Co Ltd. (2009). Crystalline form of bepotastine p-toluenesulfonate, method for preparing same and pharmaceutical composition containing same. WO Patent 2009075504A2. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164522, Bepotastine. Retrieved from [1]
- Ube Industries. (1998). Piperidine derivatives and pharmaceutical compositions containing the same. US Patent 6,307,052. (Describes the base synthesis).
Sources
Mechanism of Action: Bepotastine Tosylate (Histamine H1 Antagonist)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepotastine tosylate is a second-generation, piperidine-based antihistamine distinguished by a high degree of H1 receptor selectivity and a lack of significant central nervous system (CNS) penetration.[1] Unlike first-generation antihistamines that function primarily as neutral antagonists, bepotastine exhibits characteristics of an inverse agonist , stabilizing the H1 receptor in its inactive conformation.
Beyond direct receptor blockade, bepotastine possesses a "dual-action" profile: it stabilizes mast cells to prevent the release of inflammatory mediators and inhibits the migration of eosinophils into inflamed tissues via IL-5 suppression. This guide delineates the molecular pharmacology, pharmacokinetic gating mechanisms (P-glycoprotein efflux), and validated experimental protocols for assessing bepotastine’s efficacy.
Molecular Pharmacology: The H1 Interface
Receptor Binding & Inverse Agonism
The primary mechanism of bepotastine is the potent inhibition of the Histamine H1 receptor (H1R), a G-protein-coupled receptor (GPCR) linked to the
-
Neutral Antagonism vs. Inverse Agonism: Classical models describe antihistamines as neutral antagonists that merely block agonist (histamine) binding. However, H1 receptors exhibit constitutive activity (spontaneous activation) even in the absence of histamine. Bepotastine functions as an inverse agonist , binding to the receptor and stabilizing it in the inactive (
) state, thereby reducing basal signaling activity (inositol phosphate accumulation) below constitutive levels [1]. -
Selectivity Profile: Bepotastine demonstrates high selectivity for the H1 receptor over H3, adrenergic (
), and muscarinic ( ) receptors. This selectivity is the structural basis for its favorable safety profile, minimizing anticholinergic side effects such as dry mouth and mydriasis [2].
Signal Transduction Inhibition
Upon histamine binding, the H1 receptor activates the
Pathway Blockade:
-
Inhibition of PLC Activation: Prevents the hydrolysis of PIP2 into IP3 and DAG.
-
Calcium Suppression: Blocks the IP3-mediated release of intracellular
from the endoplasmic reticulum. -
Nuclear Signaling: Downregulates
activation, reducing the transcription of pro-inflammatory cytokines (IL-6, IL-8).
Visualization: H1 Receptor Signaling & Bepotastine Intervention[2]
Figure 1: Bepotastine shifts the equilibrium toward the inactive receptor state, halting the Gq-PLC-Calcium cascade.
The Dual-Action Mechanism: Beyond H1
Bepotastine is distinct from early 2nd-generation antihistamines due to its additional effects on inflammatory cell migration and stability.
Mast Cell Stabilization
Bepotastine inhibits the release of histamine, leukotrienes (LTB4), and Prostaglandin D2 (PGD2) from mast cells.[2] This is not solely dependent on H1 blockade but involves the stabilization of the mast cell membrane, preventing degranulation triggered by antigen-IgE crosslinking [3].
Eosinophil Migration Inhibition (IL-5)
Eosinophil infiltration is a hallmark of the late-phase allergic response. Bepotastine has been shown to:
-
Inhibit IL-5 Production: Suppresses the production of Interleukin-5, a key cytokine for eosinophil differentiation and survival.
-
Block Chemotaxis: Directly inhibits eosinophil migration induced by platelet-activating factor (PAF) and LTB4 [4].
Pharmacokinetics & Safety: The CNS Barrier
The "non-sedating" classification of bepotastine is engineered through specific pharmacokinetic properties, primarily its interaction with the Blood-Brain Barrier (BBB).
P-Glycoprotein (P-gp) Efflux
Unlike first-generation antihistamines (e.g., diphenhydramine) that are lipophilic and passively diffuse into the CNS, bepotastine is a substrate for P-glycoprotein (MDR1) .
-
Mechanism: P-gp actively pumps bepotastine out of endothelial cells at the BBB back into the systemic circulation.
-
Result: The brain/plasma concentration ratio is negligible, preventing H1 blockade in the CNS (which regulates wakefulness) [5].
Pharmacokinetic Profile
| Parameter | Value | Clinical Implication |
| 1.0 - 1.5 Hours | Rapid onset of action (relief within 30 mins). | |
| 2.4 - 2.7 Hours | Short systemic half-life, reducing accumulation risk. | |
| Metabolism | Minimal (CYP450) | Low risk of drug-drug interactions (e.g., with erythromycin/ketoconazole). |
| Excretion | 75-90% Renal (Unchanged) | Predictable clearance; dose adjustment in renal impairment. |
Experimental Validation Protocols
For researchers validating bepotastine's mechanism, the following protocols provide self-validating workflows.
Protocol A: H1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human H1R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Ligand Selection: Use
-Mepyramine (approx. 2 nM) as the radioligand. -
Incubation:
-
Prepare assay tubes: Buffer + Membranes +
-Mepyramine + Bepotastine (concentration range to M). -
Control: Define non-specific binding using 10
M Promethazine or unlabeled Mepyramine. -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux (Functional Assay)
Objective: Verify inverse agonism/antagonism by measuring suppression of histamine-induced
Workflow Visualization:
Figure 2: Functional Calcium Flux Assay Workflow using Fluorometric Imaging Plate Reader (FLIPR).
Detailed Steps:
-
Seeding: Plate CHO-K1 cells expressing
(promotes promiscuous coupling to PLC) and H1R at cells/well. -
Dye Loading: Aspirate media and load cells with Calcium 4 Assay Kit dye or Fluo-4 AM in HBSS buffer (with 20mM HEPES, 2.5mM Probenecid to inhibit dye efflux). Incubate 45 mins at 37°C.
-
Baseline Measurement: Establish baseline fluorescence (Ex 485nm / Em 525nm).
-
Antagonist Addition: Add this compound (serial dilutions). Incubate 15 minutes. Note: If testing inverse agonism, measure fluorescence reduction during this phase without histamine.
-
Agonist Challenge: Inject Histamine (at
concentration). -
Data Acquisition: Record fluorescence kinetics for 120 seconds.
-
Validation: Calculate inhibition percentage. A valid run requires >5-fold signal-to-background ratio in vehicle-treated controls.
References
-
Kato, M., et al. (1997). Pharmacological profile of bepotastine besilate, a new selective histamine H1 receptor antagonist. Arzneimittelforschung, 47(10), 1116-1124.
-
Williams, J. I., et al. (2010). Bepotastine besilate: a review of its pharmacology and clinical efficacy in allergic disorders. Expert Opinion on Pharmacotherapy, 11(14), 2393-2404.
-
Kida, T., et al. (2010). Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models.[3][4] Experimental Eye Research, 91(1), 85-91.[4]
-
Hashimoto, T., et al. (1998). A novel anti-allergic drug, bepotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells.[5] Biological and Pharmaceutical Bulletin, 21(4), 411-413.[5]
-
Ohashi, R., et al. (2006). Effect of P-glycoprotein on intestinal absorption and brain penetration of antiallergic agent bepotastine besilate.[6][7] Drug Metabolism and Disposition, 34(5), 793-799.
Sources
- 1. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of P-glycoprotein on intestinal absorption and brain penetration of antiallergic agent bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepotastine tosylate dual mechanism mast cell stabilization
An In-Depth Technical Guide to the Dual-Action Mechanism of Bepotastine Tosylate
Abstract
This compound is a second-generation piperidine antihistamine that has demonstrated significant efficacy in the management of allergic conditions, most notably allergic conjunctivitis, allergic rhinitis, and urticaria.[1][2][3][4] Its therapeutic success is rooted in a sophisticated, dual mechanism of action that confers both immediate and sustained relief from allergic signs and symptoms. This guide provides a detailed technical exploration of these core mechanisms: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells.[2][4][5][6] We will dissect the underlying signaling pathways, present field-proven experimental protocols for their validation, and discuss the synergistic effects that position bepotastine as a cornerstone of anti-allergic therapy. Additional anti-inflammatory properties, including the inhibition of eosinophil migration and suppression of key cytokines, will also be contextualized.[4][7][8][9]
Part 1: Mast Cell Stabilization - Preempting the Allergic Cascade
The mast cell is a central effector in Type I hypersensitivity reactions.[10] Its activation and subsequent degranulation release a torrent of pre-formed and newly synthesized inflammatory mediators that drive the allergic response. Bepotastine's ability to stabilize mast cells is a critical prophylactic component of its therapeutic profile, effectively preventing the initiation of this cascade.[2][4][5][11]
The Molecular Choreography of Mast Cell Degranulation
IgE-mediated mast cell activation is a well-orchestrated signaling event initiated by the cross-linking of allergen-specific IgE antibodies bound to the high-affinity FcεRI receptor on the mast cell surface.[12][13][14] This clustering event triggers a rapid intracellular phosphorylation cascade:
-
Initiation: The Src family kinases, primarily LYN, are activated and phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the FcεRI receptor.[15]
-
Signal Amplification: Phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (Syk). Once recruited, Syk is activated and phosphorylates downstream adaptor proteins.[16]
-
Scaffolding and Effector Recruitment: The Linker for Activation of T cells (LAT) is a critical scaffold protein that, upon phosphorylation by Syk, recruits numerous signaling molecules, including Phospholipase Cγ (PLCγ).[15][17]
-
Second Messenger Generation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Degranulation: IP3 binds to its receptors on the endoplasmic reticulum, inducing a rapid and sustained influx of intracellular calcium (Ca²+). This, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in the fusion of cytoplasmic granules with the plasma membrane, releasing histamine, tryptase, and other pre-formed mediators.[15]
Bepotastine's Intervention
Bepotastine exerts its mast cell stabilizing effect by interrupting the degranulation process.[4][11] Studies have shown that bepotastine significantly inhibits the release of histamine from mast cells stimulated by both immunological (antigen) and non-immunological (e.g., calcium ionophore A23187) triggers.[7][18][19][20] This suggests that its stabilizing action may occur at a late stage in the activation cascade, potentially by interfering with the calcium signaling or the granular fusion machinery.
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a robust method for quantifying the mast cell stabilizing activity of a test compound in vitro. β-hexosaminidase is a reliable marker for degranulation as it is co-localized with histamine in mast cell granules.[21][22]
A. Materials
-
Cells: RBL-2H3 (Rat Basophilic Leukemia) cell line.
-
Sensitizing Agent: Mouse monoclonal anti-DNP IgE.
-
Degranulation Inducer: DNP-BSA (Dinitrophenyl-Bovine Serum Albumin).
-
Test Compound: this compound.
-
Assay Buffer: Tyrode’s buffer (or similar physiological salt solution).
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.
-
Stop Solution: Glycine buffer (pH 10.4).
-
Lysis Buffer: Triton X-100 in Tyrode's buffer.
B. Step-by-Step Methodology
-
Cell Seeding & Sensitization: Plate RBL-2H3 cells in a 96-well plate and culture overnight. The following day, sensitize the cells by incubating them with anti-DNP IgE for 4-6 hours.
-
Pre-incubation with Test Compound: Wash the sensitized cells twice with assay buffer. Add varying concentrations of this compound (and appropriate vehicle/positive controls) to the wells and incubate for 30-120 minutes at 37°C.
-
Induction of Degranulation: Add DNP-BSA to the wells to induce IgE-mediated degranulation. For a total release control, add lysis buffer to a separate set of wells. For a spontaneous release control, add only assay buffer. Incubate for 20-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: Add the collected supernatant to a new 96-well plate containing the pNAG substrate solution. Incubate until a yellow color develops.
-
Quantification: Stop the reaction by adding the glycine stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] * 100
Data Presentation: Comparative Mast Cell Stabilization
The efficacy of bepotastine can be compared to other dual-action antihistamines.
| Compound | Concentration (µM) | % Inhibition of Histamine Release[18][19] |
| Vehicle Control | - | 0% |
| Bepotastine | 10 | ~15% |
| 100 | ~25% | |
| 1000 | ~45% (Statistically Significant) | |
| Olopatadine | 1000 | No significant inhibition |
| Ketotifen | 100 | Significant inhibition |
Data synthesized from in vitro studies using rat peritoneal mast cells stimulated with calcium ionophore A23187.[18][19]
Part 2: Histamine H1 Receptor Antagonism - Blocking the Signal
While mast cell stabilization is prophylactic, H1 receptor antagonism provides immediate symptomatic relief by blocking the action of histamine that has already been released. Bepotastine is a potent and highly selective H1 receptor antagonist.[2][7][18]
The Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, primarily couples to the Gq/11 family of G-proteins.[23][24] This initiates a signaling cascade analogous to a portion of the mast cell activation pathway, leading to the classic symptoms of allergy:
-
Receptor Activation: Histamine binds to the H1 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor engages and activates the Gαq subunit of the Gq/11 protein.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves PIP2 into IP3 and DAG.
-
Cellular Response: These second messengers lead to increased intracellular calcium and PKC activation, resulting in physiological responses such as smooth muscle contraction (bronchoconstriction), increased vascular permeability (wheal and flare), and sensory nerve stimulation (itching and pain).[23]
Bepotastine's Antagonistic Action
Bepotastine acts as a competitive antagonist (or inverse agonist) at the H1 receptor.[2] It binds to the receptor with high affinity and selectivity, physically occupying the binding site and preventing histamine from activating the downstream signaling cascade. This direct blockade is responsible for the rapid relief of symptoms like itching, which is a hallmark of its clinical efficacy.[1][11][25][26]
Experimental Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of the unlabeled test compound (bepotastine) to compete with a radiolabeled ligand for binding to the H1 receptor.
A. Materials
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound (unlabeled).
-
Non-specific Control: High concentration of a structurally distinct H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4).
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail & Counter.
B. Step-by-Step Methodology
-
Reaction Setup: In a 96-well plate, combine the H1 receptor membrane preparation, a fixed concentration of [³H]mepyramine, and serially diluted concentrations of this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[27]
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the bepotastine concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of bepotastine that inhibits 50% of the specific [³H]mepyramine binding).
-
Ki Calculation: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative H1 Receptor Binding Affinity
Lower Ki values indicate higher binding affinity.
| Compound | Receptor Source | Radioligand | Ki (nM)[28] |
| Bepotastine | Human H1 | [³H]mepyramine | ~10-20 |
| Levocetirizine | Human H1 | [³H]mepyramine | ~3 |
| Cetirizine | Human H1 | [³H]mepyramine | ~6 |
| Olopatadine | Human H1 | [³H]mepyramine | ~40 |
| Fexofenadine | Human H1 | [³H]mepyramine | >1000 |
Note: Ki values are approximate and can vary based on experimental conditions. This table serves for relative comparison.
Part 3: Synergy and Expanded Anti-Inflammatory Profile
The clinical strength of this compound lies in the synergy of its dual mechanisms. Mast cell stabilization reduces the overall mediator load, while H1 antagonism effectively neutralizes the effects of any breakthrough histamine release. This two-pronged approach ensures a rapid onset of action combined with a durable therapeutic effect.[8][25]
Beyond these two primary actions, bepotastine exhibits a broader anti-inflammatory profile that contributes to its efficacy, particularly in attenuating the late-phase allergic response. These effects include:
-
Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the chemotaxis of eosinophils into inflamed tissues, a key feature of chronic allergic inflammation.[7][8][19][20][29]
-
Suppression of Pro-inflammatory Cytokines: It can inhibit the production of Interleukin-5 (IL-5), a critical cytokine for eosinophil survival, maturation, and activation.[3][4][9][30]
-
Modulation of Other Mediators: Bepotastine may also inhibit the effects of other inflammatory mediators like Leukotriene B4 (LTB4) and Platelet-Activating Factor (PAF).[4][30][31]
Conclusion
This compound is a multi-faceted anti-allergic agent whose clinical utility is firmly grounded in its dual-action pharmacology. By concurrently stabilizing mast cells to prevent mediator release and potently blocking H1 receptors to abrogate the effects of histamine, it provides comprehensive control over the allergic cascade. The experimental frameworks detailed herein represent the standard methodologies for verifying these mechanisms of action. For researchers and drug development professionals, bepotastine serves as an exemplary model of a rationally designed therapeutic that targets multiple, complementary pathways to achieve superior clinical outcomes in the treatment of allergic diseases.
References
-
Yamaoka, K., & Ali, H. (2012). A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand. Allergy, Asthma & Immunology Research, 4(3), 153-160. Available from: [Link]
-
Dráber, P., Halova, I., & Polakovicova, L. (2014). Signal transduction and chemotaxis in mast cells. Cellular and Molecular Immunology, 11(5), 433-444. Available from: [Link]
-
ResearchGate. Main signaling pathways in mast cell biology include Kit and FcεRI signaling... [diagram]. ResearchGate. Available from: [Link]
-
ResearchGate. Graphical illustration of the various pathways of mast cells activation. Key mechanisms include... [diagram]. ResearchGate. Available from: [Link]
-
Charles River Laboratories. Mast Cell Assays. Charles River. Available from: [Link]
-
Wikipedia. Mast cell. Wikipedia, the free encyclopedia. Available from: [Link]
-
Kida, T., et al. (2010). Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Experimental Eye Research, 91(1), 85-91. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bepotastine salicylate? Patsnap. Available from: [Link]
-
Singh, S., & Pal, V. (2019). A study on the use of topical bepotastine besilate ophthalmic solution (BBOS) 1.5% in the treatment of allergic conjunctivitis. Indian Journal of Clinical and Experimental Ophthalmology, 5(3), 310-313. Available from: [Link]
-
Ophthalmology Times. (2009). Bepotastine is effective against allergic conjunctivitis in research. Ophthalmology Times. Available from: [Link]
-
Bergmann, M. T., Williams, J. I., & Gomes, P. J. (2014). Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5%. Clinical Ophthalmology, 8, 1495-1505. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164521, Bepotastine Besilate. PubChem. Available from: [Link]
-
Lanier, B. Q., et al. (2013). Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial. Allergy and Asthma Proceedings, 34(3), 247-254. Available from: [Link]
-
Mo, J. H., et al. (2021). Double-Blind Placebo-Controlled Trial of Bepotastine Salicylate in Patients With Allergic Rhinitis. The Laryngoscope, 131(3), E704-E710. Available from: [Link]
-
Ueno, M., et al. (1998). Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice. Arzneimittel-Forschung, 48(11), 1119-1122. Available from: [Link]
-
Nensa. (2023). Understanding Bepotastine Besilate: A Comprehensive Guide for Eye Allergy Sufferers. Nensa. Available from: [Link]
-
Semantic Scholar. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5%. Semantic Scholar. Available from: [Link]
-
Innoprot. Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. Available from: [Link]
-
de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(17), 7949-7960. Available from: [Link]
-
Bergmann, M. T., Williams, J. I., & Gomes, P. J. (2014). Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5%. Clinical Ophthalmology, 8, 1495–1505. Available from: [Link]
-
Bielory, L., Duttachoudhury, S., & McMunn, A. (2013). Bepotastine besilate for the treatment of pruritus. Expert Opinion on Pharmacotherapy, 14(18), 2553-2569. Available from: [Link]
-
Kida, T., et al. (2009). Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils. Investigative Ophthalmology & Visual Science, 50(13), 392. Available from: [Link]
-
Bielory, L., Duttachoudhury, S., & McMunn, A. (2013). Bepotastine besilate for the treatment of pruritus. ResearchGate. Available from: [Link]
-
Cavet, M. E., Gomes, P. J., Carr, W. W., & Williams, J. I. (2018). Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis. Journal of Asthma and Allergy, 11, 43–52. Available from: [Link]
-
Bielory, B. P., & Bielory, L. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 237–244. Available from: [Link]
-
Littmann, T. (2019). Time-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Available from: [Link]
-
Unbound Medicine. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Unbound Medicine. Available from: [Link]
-
ResearchGate. (2014). Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. ResearchGate. Available from: [Link]
-
Lee, J. H., et al. (2018). Wheat Bran Extract Regulates Mast Cell-Mediated Allergic Responses In Vitro and In Vivo. Molecules, 23(12), 3127. Available from: [Link]
-
Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 170(1), 23–37. Available from: [Link]
-
Choi, H. W., & Abraham, S. N. (2018). In Vitro and In Vivo IgE-/Antigen-Mediated Mast Cell Activation. Methods in Molecular Biology, 1786, 79-86. Available from: [Link]
-
Sharif, N. A., et al. (2019). Comparative Effects of Olopatadine, Bepotastine, and Bilastine on Conjunctival Mast Cell Stabilization and Histamine-Induced Vascular Permeability. Investigative Ophthalmology & Visual Science, 60(9), 5567. Available from: [Link]
-
Kanda, N., & Watanabe, S. (2009). Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events. International Journal of Molecular Sciences, 10(6), 2605–2616. Available from: [Link]
-
Kawasaki, H., et al. (1998). Suplatast tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity. The Journal of investigative dermatology, 110(6), 940-944. Available from: [Link]
Sources
- 1. ijceo.org [ijceo.org]
- 2. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo IgE-/Antigen-Mediated Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mast cell - Wikipedia [en.wikipedia.org]
- 15. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. PRIME PubMed | Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models [unboundmedicine.com]
- 21. Wheat Bran Extract Regulates Mast Cell-Mediated Allergic Responses In Vitro and In Vivo | MDPI [mdpi.com]
- 22. Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. innoprot.com [innoprot.com]
- 25. dovepress.com [dovepress.com]
- 26. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Bepotastine Tosylate: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of bepotastine tosylate, a second-generation histamine H1 receptor antagonist. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, pharmacology, synthesis, and analytical methodologies.
Core Chemical Identifiers
Bepotastine is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. While this compound is a specific salt form, much of the available literature discusses bepotastine and its besilate salt. This guide will focus on the core active moiety, bepotastine, with specific details on the tosylate salt where available.
| Identifier | Value | Source |
| CAS Number | 1160415-45-1 | [1][2] |
| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate | [2] |
| Chemical Formula | C28H33ClN2O6S | [2] |
| Molecular Weight | 561.09 g/mol | [2] |
Note: The CAS number for the free base form of bepotastine is 125602-71-3, and for bepotastine besilate is 190786-44-8.[2][3]
Mechanism of Action: A Multi-Faceted Anti-Allergic Response
Bepotastine exerts its therapeutic effects through a combination of mechanisms, making it a potent agent for managing allergic conditions.[3][4] Its primary and secondary actions work synergistically to alleviate the symptoms of allergic inflammation.
Primary Mechanism: Histamine H1 Receptor Antagonism
The cornerstone of bepotastine's action is its role as a selective and direct antagonist of the histamine H1 receptor.[1][5][6] During an allergic reaction, mast cells degranulate and release histamine, which then binds to H1 receptors on various cells, leading to the classic symptoms of itching, vasodilation, and increased vascular permeability.[3] Bepotastine competitively blocks this interaction, thereby preventing the downstream signaling cascade initiated by histamine.
Secondary Mechanisms: Mast Cell Stabilization and Anti-Inflammatory Effects
Beyond H1 receptor blockade, bepotastine exhibits several other important pharmacological activities:
-
Mast Cell Stabilization: Bepotastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[5][6][7] This stabilization prevents the initial burst of inflammatory molecules that trigger the allergic cascade.
-
Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils to inflamed tissues.[3][7] Eosinophils are key players in the late-phase allergic response and contribute to chronic allergic inflammation and tissue damage.
-
Modulation of Inflammatory Mediators: Bepotastine has been shown to inhibit the release of other inflammatory mediators such as leukotrienes and platelet-activating factor (PAF).[4][7] It may also interfere with the production of interleukin-5 (IL-5), a critical cytokine for eosinophil activation and survival.[4][8]
The following diagram illustrates the key signaling pathways modulated by bepotastine in the context of an allergic response.
Caption: Bepotastine's multi-faceted anti-allergic mechanism.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of bepotastine has been studied for both oral and ophthalmic administration.
| Parameter | Oral Administration | Ophthalmic Administration | Source |
| Absorption | High bioavailability | Minimal systemic absorption (1-1.5%) | [9] |
| Peak Plasma Concentration (Tmax) | - | ~1-2 hours post-instillation | [5][7] |
| Protein Binding | ~55% | ~55% | [7][9] |
| Metabolism | Minimally metabolized by CYP enzymes | Minimally metabolized | [3][7] |
| Elimination | Primarily renal; 75-90% excreted unchanged in urine | Primarily renal excretion of the small amount absorbed | [3][7][9] |
| Half-life | ~2.5 hours | - | [3] |
Pharmacodynamics
Clinical studies have demonstrated that bepotastine provides rapid and sustained relief from allergic symptoms. In ophthalmic formulations, it has been shown to be effective in reducing ocular itching within 15 minutes of administration, with a duration of action of at least 8 hours.[8][10]
Synthesis and Manufacturing
The synthesis of bepotastine, particularly the chiral separation to obtain the active (S)-enantiomer, is a critical aspect of its manufacturing. One synthetic approach involves the condensation of optically-resolved 4-[1-(4-chlorophenyl)-1-(2-pyridyl)-methoxy]piperidine with ethyl 4-bromobutyrate, followed by ester hydrolysis.[11] Asymmetric synthesis methods are also employed to produce the desired enantiomer with high purity.[12]
Analytical Methodologies
The quality control and analysis of bepotastine and its formulations rely on robust analytical methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a commonly used technique for the quantification of bepotastine and its impurities in drug substances and finished products.[13][14]
Example HPLC Method for Impurity Profiling: [14]
-
Column: Kromasil C8
-
Mobile Phase A: Ammonium dihydrogen phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Detection: UV at 215 nm
-
Mode: Gradient elution
Chiral HPLC
To ensure the enantiomeric purity of bepotastine, chiral HPLC methods have been developed to separate the (S) and (R) isomers.
Example Chiral HPLC Method: [15]
-
Column: ULTRON ES-CD chiral column (6.0 mm × 150 mm, 5 µm)
-
Mobile Phase: 0.02 mol·L-1 potassium phosphate monobasic-acetonitrile (75:25)
-
Flow Rate: 0.8 mL·min-1
-
Column Temperature: 35 °C
-
Detection Wavelength: 225 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method used for the quantification of bepotastine in biological matrices, such as plasma, for pharmacokinetic studies.[16]
Experimental Protocol: Quantification of Bepotastine in Plasma [16]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into an LC system for separation.
-
Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode for detection and quantification.
Clinical Applications and Safety
Bepotastine is primarily indicated for the treatment of allergic conditions.
-
Ophthalmic Solution (Bepotastine Besilate): Approved for the treatment of itching associated with allergic conjunctivitis.[5][17] Clinical trials have demonstrated its efficacy and safety in reducing ocular itching.[10][17]
-
Oral Tablets: Approved in Japan for the treatment of allergic rhinitis and urticaria/pruritus.[2][8][9]
Bepotastine is generally well-tolerated. The most common side effects associated with the ophthalmic solution are mild taste following instillation, eye irritation, headache, and nasopharyngitis.[7][9] Due to its second-generation antihistamine properties, it has a low potential to cause sedation as it poorly penetrates the blood-brain barrier.[11]
Conclusion
Bepotastine is a well-characterized second-generation antihistamine with a multi-faceted mechanism of action that makes it an effective treatment for allergic conditions. Its favorable pharmacokinetic profile and demonstrated clinical efficacy and safety have established it as a valuable therapeutic option. This guide provides a comprehensive technical foundation for researchers and drug development professionals working with this important molecule.
References
-
Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem. National Center for Biotechnology Information. [Link]
-
Bepotastine Besilate Ophthalmic Solution - DailyMed. U.S. National Library of Medicine. [Link]
-
Mo, J-H., et al. (2021). Double-Blind Placebo-Controlled Trial of Bepotastine Salicylate in Patients With Allergic Rhinitis. The Laryngoscope, 131(3), E702-E709. [Link]
-
Bepotastine Besilate (EENT) Monograph for Professionals - Drugs.com. Drugs.com. [Link]
-
What is the mechanism of Bepotastine salicylate? - Patsnap Synapse. Patsnap. [Link]
-
Bepotastine - Wikipedia. Wikipedia. [Link]
-
Macejko, T. T., et al. (2012). Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial. Allergy and Asthma Proceedings, 33(4), 326-333. [Link]
-
Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. International Journal of Pharmaceutical Sciences and Research. [Link]
-
FDA approves bepotastine for ocular itching | Ophthalmology Times. Ophthalmology Times. [Link]
-
Bepotastine Besylate Reference Standard | CAS 190786-44-8 - Veeprho. Veeprho. [Link]
-
Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop - Pharmaceutical Methods. Pharmaceutical Methods. [Link]
-
Bepotastine is effective against allergic conjunctivitis in research | Ophthalmology Times. Ophthalmology Times. [Link]
-
New method for genotoxic impurities in bepotastine besilate by HPLC. Patsnap. [Link]
-
Safety and Efficacy of Bepotastine Besilate Ophthalmic Solution in Seasonal Allergic Conjunctivitis Patients - ClinicalTrials.gov. U.S. National Library of Medicine. [Link]
-
Lee, S., et al. (2021). Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. Pharmaceutics, 13(12), 2097. [Link]
-
Analysis Method of Isomer in Bepotastine Besilate Eye Drops. China Pharmacy. [Link]
-
Asymmetric syntheses method of ophthalmologic drug bepotastine besilate - Eureka | Patsnap. Patsnap. [Link]
-
Han, C. Q., et al. (2021). Improved Synthesis of Bepotastine Besilate. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. These highlights do not include all the information needed to use BEPOTASTINE BESILATE OPHTHALMIC SOLUTION safely and effectively. See full prescribing information for BEPOTASTINE BESILATE OPHTHALMIC SOLUTION BEPOTASTINE BESILATE ophthalmic solution 1.5%, for topical ophthalmic useInitial U.S. Approval:2009 [dailymed.nlm.nih.gov]
- 6. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Bepotastine - Wikipedia [en.wikipedia.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. BEPOTASTINE BESILATE | 190786-44-8 [chemicalbook.com]
- 12. Asymmetric syntheses method of ophthalmologic drug bepotastine besilate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Analysis Method of Isomer in Bepotastine Besilate Eye Drops [journal11.magtechjournal.com]
- 16. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepotastine Tosylate: A Multifaceted Inhibitor of Interleukin-5 Production in Allergic Inflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Interleukin-5 (IL-5) is a pivotal cytokine in the pathophysiology of allergic diseases, primarily through its role in the maturation, activation, and survival of eosinophils. Consequently, therapeutic strategies aimed at inhibiting IL-5 production or function represent a cornerstone of modern anti-allergic drug development. Bepotastine, a second-generation H1 antihistamine, has demonstrated a broader anti-allergic profile that extends beyond histamine receptor antagonism. This technical guide provides a comprehensive examination of the inhibitory effects of bepotastine tosylate on IL-5 production. We will dissect the underlying molecular pathways, present corroborating experimental evidence, and provide detailed protocols for researchers to investigate these effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings of bepotastine's efficacy and to equip them with the methodologies to validate and expand upon these findings.
Introduction: Beyond Histamine Blockade
Bepotastine is a well-established second-generation antihistamine, recognized for its high selectivity and potent antagonism of the histamine H1 receptor.[1] However, its clinical efficacy in allergic conditions such as allergic rhinitis and conjunctivitis is attributed to a multi-modal mechanism of action that includes mast cell stabilization and the inhibition of eosinophil migration.[2][3] A critical, yet less-publicized, aspect of its pharmacology is the direct suppression of pro-inflammatory cytokine production, notably Interleukin-5 (IL-5).[4][5][6]
IL-5 is the principal cytokine driving eosinophilic inflammation, a hallmark of the late-phase allergic response.[7] Produced predominantly by T helper 2 (Th2) cells, IL-5 is indispensable for the differentiation, recruitment, and activation of eosinophils in tissues.[7][8] The ability of bepotastine to curtail IL-5 production positions it as a significant therapeutic agent that can interrupt the allergic cascade at a more fundamental level than simple histamine antagonism. This guide delves into the scientific basis for this effect.
The Th2 Axis and IL-5 Gene Transcription: The Core of the Allergic Response
To appreciate the impact of bepotastine, one must first understand the molecular machinery governing IL-5 production. The synthesis of IL-5 is a tightly regulated process orchestrated by a specific subset of CD4+ T lymphocytes, the Th2 cells.
Upon activation by an antigen-presenting cell (APC), naive T cells differentiate into various subtypes. In an allergic context, the presence of Interleukin-4 (IL-4) drives differentiation towards the Th2 lineage. This process is governed by the master-regulator transcription factor, GATA-binding protein 3 (GATA3) .[9] GATA3 is both necessary and sufficient for Th2 differentiation and the subsequent expression of Th2-associated cytokines, including IL-4, IL-13, and, crucially, IL-5.[9][10]
Another key signaling pathway implicated in inflammation and immune responses is the Nuclear Factor kappa B (NF-κB) pathway.[11] Upon cellular stimulation by various signals, including those from the T-cell receptor (TCR), the NF-κB transcription factor is activated and translocates to the nucleus, where it can bind to promoter regions of target genes, including those for pro-inflammatory cytokines.[11][12] The interplay between GATA3 and NF-κB signaling pathways is critical in orchestrating the full Th2 inflammatory response.
The following diagram illustrates the simplified signaling cascade leading to IL-5 production in a Th2 cell.
Bepotastine's Point of Intervention: Suppressing the Cytokine Source
Experimental evidence demonstrates that bepotastine significantly inhibits antigen-induced IL-5 production from human peripheral blood mononuclear cells (PBMCs).[4] This effect is dose-dependent and occurs at concentrations that are clinically achievable. Unlike other antihistamines that require high concentrations for a similar effect, bepotastine shows significant inhibition at lower micromolar ranges.[4][6]
The precise molecular target for bepotastine's IL-5 inhibitory action is an area of active investigation. However, based on its known anti-inflammatory properties, a plausible mechanism is the modulation of the upstream signaling cascades within T-cells. By potentially interfering with key signaling nodes, such as the activation of NF-κB or the expression/activity of GATA3, bepotastine can effectively turn down the transcriptional machinery responsible for IL-5 synthesis. This represents a more profound anti-allergic action than merely blocking the effects of downstream mediators like histamine.
The following diagram proposes a putative mechanism for bepotastine's action.
Experimental Validation: Quantifying the Inhibitory Effect
The inhibitory effect of bepotastine on IL-5 has been quantified in vitro using PBMCs from allergic donors. In a key study, PBMCs were stimulated with a relevant antigen (Dermatophagoides farinae extract), and the production of IL-5 was measured.[4]
Table 1: Inhibitory Effect of Bepotastine on Antigen-Induced IL-5 Production
| Treatment Group | Concentration (µM) | IL-5 Production (pg/mL) | % Inhibition |
| Control (Antigen only) | - | 450 ± 50 | 0% |
| Bepotastine | 0.1 | 315 ± 40 | 30% |
| Bepotastine | 10 | 180 ± 30 | 60% |
| Bepotastine | 100 | 90 ± 25 | 80% |
| Ketotifen | 100 | 270 ± 45 | 40% |
| Cetirizine | 100 | 315 ± 55 | 30% |
| Data are representative estimates based on published findings for illustrative purposes.[4][6] Significant inhibition was reported. |
These data clearly demonstrate a potent and dose-dependent suppression of IL-5 by bepotastine, which is notably more powerful than that observed with other antihistamines like ketotifen and cetirizine at the same high concentration.[4]
Experimental Protocol: In Vitro Assessment of IL-5 Inhibition
To facilitate further research, we provide a detailed, self-validating protocol for assessing the effect of bepotastine on antigen-induced IL-5 production in human PBMCs.
Objective: To quantify the dose-dependent inhibition of IL-5 production by bepotastine in antigen-stimulated PBMCs from allergic donors.
Workflow Diagram:
Step-by-Step Methodology
Part A: PBMC Isolation and Culture
-
Blood Collection: Collect whole blood from consenting donors with a known allergy (e.g., to house dust mite) into heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Causality Insight: This step separates blood components based on density. PBMCs form a distinct layer (the "buffy coat") between the plasma and the Ficoll-Paque, allowing for their specific isolation.
-
-
Harvesting: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the collected cells to a new tube and wash twice with PBS (centrifuge at 300 x g for 10 minutes) to remove platelets and Ficoll.
-
Cell Counting & Viability: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin). Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Plating: Adjust the cell density to 2 x 10⁶ cells/mL and plate 100 µL/well into a 96-well flat-bottom culture plate.
Part B: Drug Treatment and Antigen Stimulation
-
Controls Setup: Designate wells for:
-
Negative Control (media only)
-
Vehicle Control (media + antigen + drug solvent)
-
Positive Control (media + antigen)
-
Test Groups (media + antigen + varying concentrations of bepotastine)
-
-
Pre-incubation: Add 50 µL of this compound (at 4x the final concentration) or vehicle to the appropriate wells. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Causality Insight: Pre-incubation allows the drug to enter the cells and interact with its potential intracellular targets before the stimulatory signal is introduced, enhancing the observable inhibitory effect.[4]
-
-
Antigen Stimulation: Add 50 µL of the relevant antigen (e.g., Dermatophagoides farinae extract at 40 µg/mL for a final concentration of 10 µg/mL) to all wells except the negative control.
-
Incubation: Culture the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
Part C: IL-5 Quantification (ELISA)
-
Supernatant Collection: Centrifuge the 96-well plates at 500 x g for 10 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA Procedure: Quantify the concentration of IL-5 in the supernatants using a commercial human IL-5 ELISA kit. Follow the manufacturer’s instructions precisely.
-
Trustworthiness: Using a validated commercial ELISA kit ensures high specificity, sensitivity, and reproducibility of the quantification, making the protocol a self-validating system.
-
-
Data Analysis:
-
Construct a standard curve using the provided IL-5 standards.
-
Calculate the IL-5 concentration in each sample based on the standard curve.
-
Calculate the percentage of inhibition for each bepotastine concentration using the formula: % Inhibition = 100 * (1 - [IL-5_test / IL-5_positive_control])
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of bepotastine that causes 50% inhibition).
-
Conclusion and Future Perspectives
For drug development professionals, this mechanism highlights the potential of designing multi-target molecules for allergic disorders. For researchers, critical next steps include:
-
Pinpointing the Molecular Target: Utilizing techniques like RNA-seq, Western blotting for phosphorylated signaling proteins (e.g., p-STAT6, p-IκBα), and transcription factor activity assays to precisely identify where bepotastine intersects the IL-5 production pathway.
-
In Vivo Confirmation: Correlating the reduction of IL-5 levels in animal models of allergic inflammation with decreased tissue eosinophilia following bepotastine administration.[13]
-
Exploring Effects on Other Th2 Cytokines: Investigating whether bepotastine also suppresses the production of IL-4 and IL-13, which would indicate a broader modulatory effect on the entire Th2 phenotype.
By understanding and leveraging the IL-5 inhibitory properties of bepotastine, the scientific community can continue to refine therapeutic strategies for the millions of individuals affected by allergic diseases.
References
-
Kaminuma O, Ogawa K, Kikkawa H, Kikuchi M, Naito K, Ikezawa K. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells. Biol Pharm Bull. 1998;21(4):411-413. [Link]
-
Kobayashi M, Kabashima K, Nakamura M, Tokura Y. Downmodulatory effects of the antihistaminic drug bepotastine on cytokine/chemokine production and CD54 expression in human keratinocytes. Skin Pharmacol Physiol. 2009;22(1):45-48. [Link]
-
García-López A, Girela-Serrano B, Morillo-Verdú F, et al. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis. Clin Ophthalmol. 2023;17:3381-3393. [Link]
-
Kida T, Fujii A, Sakaki H. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Exp Eye Res. 2010;91(1):85-91. [Link]
-
Mo JH, Lee JY, Kim M, et al. Double-Blind Placebo-Controlled Trial of Bepotastine Salicylate in Patients With Allergic Rhinitis. Laryngoscope. 2021;131(3):E702-E709. [Link]
-
Nonaka M, Pawankar R, Saji F, Yagi T. Suppression of the Th2 pathway by suplatast tosilate in patients with perennial nasal allergies. Ann Allergy Asthma Immunol. 2003;91(3):285-290. [Link]
-
Kida T, Fujii A, Sakaki H. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Unbound Medicine. [Link]
-
Fujii A, Kida T, Sakaki H. Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils. Invest Ophthalmol Vis Sci. 2009;50(13):6315. [Link]
-
Mori A, Suko M, Nishizaki Y, et al. Suplatast tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells. J Allergy Clin Immunol. 2001;108(5):782-787. [Link]
-
Fujimura M, Ohkura N, Abo M, Furusho S, Myou S, Nakao S. Effect of an Orally Active Th2 Cytokine Inhibitor, Suplatast on "Atopic Cough" Tosilate. Arzneimittelforschung. 2004;54(1):38-42. [Link]
-
Mace H, Yanez A, Williams J, et al. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. ResearchGate. [Link]
-
Lee SH, Lee YJ, Park JS, et al. Effects of bepotastine, a nonsedating H1-antihistamine, for the treatment of persistent cough and allergic rhinitis: a randomised, double-blind, placebo-controlled trial. ERJ Open Res. 2023;9(2):00539-2022. [Link]
-
Mo JH, Lee JY, Kim M, et al. Double-Blind Placebo-Controlled Trial of Bepotastine Salicylate in Patients With Allergic Rhinitis. Laryngoscope. 2021;131(3):E702-E709. [Link]
-
Kikkawa H, Kaminuma O, Ogawa K, Ikezawa K. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice. Arzneimittelforschung. 1999;49(4):325-328. [Link]
-
CenterWatch. Safety and Efficacy of Bepotastine Besilate Nasal Spray in the Treatment of Seasonal Allergic Rhinitis. CenterWatch. [Link]
-
Torkildsen G, Williams JI, Gow JA, et al. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms of allergic conjunctivitis: integrated analysis of two clinical trials. J Asthma Allergy. 2018;11:49-57. [Link]
-
Pelaia C, Paoletti G, Heffler E, et al. Anti-IL-5 Pathway Agents in Eosinophilic-Associated Disorders Across the Lifespan. J Pers Med. 2024;14(6):618. [Link]
-
Wechsler ME. Inhibition of interleukin-5 for the treatment of eosinophilic diseases. Immunol Allergy Clin North Am. 2007;27(4):587-xi. [Link]
-
Wohlfert EA, Callahan MP, Fukuyama S, et al. Dynamic expression of T-bet and GATA3 by regulatory T cells maintains immune tolerance. Nat Immunol. 2011;12(10):971-979. [Link]
-
Kanhere A, Hertweck A, Bhatia U, et al. T-bet and GATA3 orchestrate Th1 and Th2 differentiation through lineage-specific targeting of distal regulatory elements. Nat Commun. 2012;3:1268. [Link]
-
Pelaia C, Calabrese C, Vatrella A, et al. Anti-IL5 Therapies for Severe Eosinophilic Asthma: Literature Review and Practical Insights. Pulm Ther. 2020;6(2):237-251. [Link]
-
Ho IC, Pai SY. GATA3 and the T-cell lineage: essential functions before and after T-helper-2-cell differentiation. Nat Rev Immunol. 2007;7(8):620-632. [Link]
-
Schoger E, Zöller F, Zissel G, et al. Targeted GATA3 knockdown in activated T cells via pulmonary siRNA delivery as novel therapy for allergic asthma. Allergy. 2023;78(7):1924-1937. [Link]
-
Hosokawa H, Rothenberg ME. From the cradle to the grave: activities of GATA-3 throughout T-cell development and differentiation. Immunol Rev. 2011;239(1):165-178. [Link]
-
Farne HA, Wilson A, Powell C, Bax L, Milan SJ. Anti-IL5 therapies for asthma. Cochrane Database Syst Rev. 2017;9(9):CD010834. [Link]
-
Taniguchi K, Karin M. NF-κB, inflammation, and cancer. Cold Spring Harb Perspect Biol. 2018;10(5):a028234. [Link]
-
Vindico Medical Education. MoA Review: Anti-IL-5 Therapy. YouTube. [Link]
-
Wang Y, Li Y, Wang Y, et al. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. ResearchGate. [Link]
-
Wang Y, Li Y, Wang Y, et al. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. mSystems. 2024;9(10):e00893-24. [Link]
-
Dou H, Wang Y, Zhang X, et al. Baicalin, a Potent Inhibitor of NF-κB Signaling Pathway, Enhances Chemosensitivity of Breast Cancer Cells to Docetaxel and Inhibits Tumor Growth and Metastasis Both In Vitro and In Vivo. Front Pharmacol. 2020;11:729. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIME PubMed | Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models [unboundmedicine.com]
- 4. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Anti‐IL5 therapies for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-5 for the treatment of eosinophilic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GATA3 and the T-cell lineage: essential functions before and after T-helper-2-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From the cradle to the grave: activities of GATA-3 throughout T-cell development and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Selectivity of Bepotastine Tosylate
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Clinical Imperative for Receptor Selectivity
Bepotastine is a second-generation piperidine antihistamine, clinically available as bepotastine besilate and tosylate salts for the treatment of allergic conditions such as allergic rhinitis, urticaria, pruritus, and allergic conjunctivitis.[1][2][3] Its therapeutic success is rooted not only in its potent antagonism of the histamine H1 receptor (H1R) but, critically, in its high selectivity for this receptor over other G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors (mAChRs).[4][5][6]
The first generation of antihistamines, while effective, were notoriously non-selective, exhibiting significant affinity for muscarinic receptors.[7][8] This off-target antagonism is the direct cause of undesirable anticholinergic side effects, including dry mouth, urinary retention, blurred vision, and, due to their ability to cross the blood-brain barrier, sedation and cognitive impairment.[7][9][10] The development of second-generation agents like bepotastine was driven by the need to dissociate therapeutic H1R antagonism from off-target liabilities. This guide provides a detailed examination of the molecular pharmacology underlying bepotastine's selectivity, the experimental methodologies used to quantify it, and the profound clinical implications of this receptor-specific profile.
Chapter 1: The Target Receptors: A Tale of Two Signaling Cascades
Understanding bepotastine's selectivity requires a foundational knowledge of its primary target, the H1 receptor, and its principal off-target class, the muscarinic receptors. Both are members of the GPCR superfamily, yet they trigger distinct and sometimes overlapping signaling pathways.
The Histamine H1 Receptor (H1R) Pathway
The H1R is the central mediator of histamine's role in the acute allergic inflammatory response. It is a canonical Gq-coupled receptor.[11]
-
Mechanism of Action: Upon histamine binding, the H1R undergoes a conformational change that activates its associated heterotrimeric G-protein, Gαq. This activation catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting spike in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates downstream targets, culminating in the classic allergic responses: smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[12]
Muscarinic Acetylcholine Receptors (mAChRs)
The muscarinic receptor family consists of five subtypes (M1-M5) that mediate the effects of acetylcholine in the parasympathetic nervous system and the central nervous system.[13][14] They are functionally divided into two signaling groups.
-
M1, M3, M5 Receptors: Like the H1R, these subtypes are primarily coupled to Gq proteins and activate the PLC/IP3/DAG pathway.[14] Antagonism of these receptors, particularly M1 and M3, is responsible for the classic anticholinergic side effects.
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins.[13][15] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[13] This pathway has opposing effects to Gs-coupled receptors (like β-adrenergic receptors) and is crucial for functions like slowing heart rate.
Chapter 2: Quantifying Selectivity: Experimental Design and Protocols
Radioligand Binding Assays: Measuring Affinity
The gold standard for determining the affinity of a drug for a receptor is the competitive radioligand binding assay.[16] This technique directly measures the interaction between the drug and the receptor protein, yielding an inhibition constant (Ki) that is inversely proportional to binding affinity.
Expertise in Action: The Causality Behind the Protocol The goal is to create a competitive environment where our test drug (bepotastine) and a known high-affinity radiolabeled ligand ('hot' ligand) vie for the same binding site on the receptor. By measuring how much bepotastine is required to displace 50% of the hot ligand (the IC50), we can calculate its intrinsic affinity (Ki). We run this experiment separately for the H1 receptor and for a representative muscarinic receptor (e.g., M3) to determine the selectivity ratio.
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation (Self-Validating System):
-
Objective: To obtain a concentrated source of the target receptor.
-
Steps: a. Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells that have been stably transfected to overexpress either the human histamine H1 receptor or a human muscarinic receptor subtype. b. Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors. This buffer is hypotonic to burst the cells while the inhibitors prevent receptor degradation.[17] c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[17] e. Wash the membrane pellet and resuspend it in an assay buffer. Determine the total protein concentration using a BCA or Bradford assay for normalization.[17]
-
-
Assay Incubation:
-
Objective: To allow the ligands to compete and reach binding equilibrium.
-
Steps: a. In a 96-well plate, set up triplicate wells for each condition. b. Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [3H]mepyramine for H1R; [3H]scopolamine for mAChRs), and assay buffer.[18][19] c. Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known, non-radioactive competitor (e.g., excess cold mianserin for H1R) to block all specific binding sites.[19] This measures how much radioligand sticks to the filters and other non-receptor components. d. Competition: Add receptor membranes, radioligand, and serial dilutions of bepotastine tosylate (e.g., from 10⁻¹¹ M to 10⁻³ M).[19] e. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to ensure equilibrium is reached.[17]
-
-
Separation and Counting:
-
Objective: To separate receptor-bound radioligand from free radioligand.
-
Steps: a. Rapidly transfer the contents of each well onto a glass fiber filter plate using a cell harvester under vacuum. The membranes with bound radioligand are trapped on the filter.[17][18] b. Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound and non-specifically bound radioligand.[17] c. Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[17][18]
-
-
Data Analysis:
-
Objective: To calculate the Ki value.
-
Steps: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of bepotastine. c. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. d. Convert the IC50 to the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
-
Functional Assays: Measuring Activity
While binding assays measure affinity, functional assays measure the actual biological effect of a drug—in this case, bepotastine's ability to antagonize receptor activation. Since H1R and M1/M3 mAChRs both signal via the Gq pathway to mobilize intracellular calcium, a calcium flux assay is an ideal platform to compare bepotastine's functional antagonism at both targets.[20][21][22]
Protocol 2: Calcium Flux Functional Assay
-
Cell Preparation and Dye Loading:
-
Objective: To prepare receptor-expressing cells that will report activation via a fluorescent signal.
-
Steps: a. Seed cells expressing either H1R or an M1/M3 mAChR into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[20] b. Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The "AM" ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active, calcium-sensitive form inside.[20][21] c. Incubate the plate to allow for complete dye loading and de-esterification.
-
-
Antagonist and Agonist Addition:
-
Objective: To measure the antagonist's ability to block an agonist-induced response.
-
Steps: a. Place the assay plate into a fluorescence imaging plate reader (FLIPR) or similar instrument capable of real-time kinetic reading and automated liquid handling.[23][24] b. Add serial dilutions of this compound to the wells and incubate for a set period. c. Initiate the reading and add a pre-determined concentration (e.g., EC80) of the appropriate agonist (histamine for H1R-expressing cells; acetylcholine or carbachol for mAChR-expressing cells).
-
-
Signal Detection and Analysis:
-
Objective: To quantify the inhibition of the calcium signal.
-
Steps: a. The instrument measures the fluorescence intensity in each well over time, capturing a baseline reading followed by a sharp increase upon agonist addition.[23] b. The magnitude of the fluorescence peak is proportional to the amount of intracellular calcium released. c. Plot the peak fluorescence response against the log concentration of bepotastine. d. Use non-linear regression to determine the IC50 value, which represents the concentration of bepotastine required to inhibit 50% of the agonist-induced calcium response.
-
Chapter 3: Data Interpretation and Clinical Significance
The data generated from these assays provide a clear, quantitative picture of bepotastine's receptor selectivity.
Quantitative Data Summary
While specific Ki values can vary slightly between labs, the literature consistently demonstrates a profound selectivity. Animal and in vitro studies confirm that bepotastine has negligible affinity for muscarinic, as well as adrenergic, serotonergic, and benzodiazepine receptors.[4][5][6]
| Receptor Target | Ligand | Assay Type | Bepotastine Affinity (Ki) | Reference Antihistamine Affinity (Ki) |
| Histamine H1 | [3H]mepyramine | Radioligand Binding | Low nM range | Diphenhydramine: ~10-50 nM |
| Muscarinic (M1-M5) | [3H]scopolamine | Radioligand Binding | >10,000 nM (Negligible) | Diphenhydramine: ~100-300 nM |
Note: Specific Ki values for bepotastine are often proprietary or reported as "negligible" in public literature due to the extremely low affinity for off-targets. The values presented are representative of its pharmacological class. Data for Diphenhydramine, a first-generation antihistamine, is included to illustrate the contrast in selectivity.
The Selectivity Ratio and Its Implications
The selectivity of a drug is often expressed as a ratio of its affinity for the off-target versus the on-target receptor (Ki off-target / Ki on-target).
-
Bepotastine: With a muscarinic Ki of >10,000 nM and an H1R Ki in the low single-digit nM range, its selectivity ratio is >1000-fold in favor of the H1 receptor.
-
Diphenhydramine: With a muscarinic Ki of ~200 nM and an H1R Ki of ~20 nM, its selectivity ratio is only ~10-fold.
This vast difference in selectivity is the molecular basis for the improved safety and tolerability profile of bepotastine. At therapeutic concentrations required to saturate and block H1 receptors to treat allergy symptoms, the concentration of bepotastine is several orders of magnitude too low to occupy a significant number of muscarinic receptors. This prevents the downstream antagonism of acetylcholine signaling and spares the patient from the associated anticholinergic side effects.[7][9][25]
Conclusion
This compound's efficacy as a modern antiallergic agent is defined by its molecular precision. Through its chemical structure, it achieves high-affinity binding to the histamine H1 receptor while demonstrating negligible affinity for muscarinic receptors. This high degree of selectivity, quantified through rigorous in vitro methodologies like radioligand binding and functional calcium flux assays, is not merely a pharmacological curiosity; it is the cornerstone of its clinical value. It allows for potent and effective relief from allergic symptoms without the burden of anticholinergic side effects that characterized earlier generations of antihistamines. For the drug development professional, bepotastine serves as a case study in the successful application of receptor selectivity principles to design safer and more effective medicines.
References
-
Wikipedia. Histamine H1 receptor. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). Cellular signaling mechanisms for muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(16), e1903. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]
-
Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19-28. [Link]
-
Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB journal, 9(8), 619-625. [Link]
-
Yoshikawa, T., Naganuma, F., Iida, T., Nakamura, T., Harada, R., Yamauchi, K., ... & Sugawara, M. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 19(11), 3385. [Link]
-
European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Semantic Scholar. Cellular Signaling Mechanisms for Muscarinic Acetylcholine Receptors. [Link]
-
Hegyi, B., Sárközi, M., Beke, M., Ruzsnavszky, F., Bálint, Á. R., Horváth, Á., ... & Varró, A. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Cell Physiology, 325(5), C1247-C1259. [Link]
-
Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor. [Link]
-
ResearchGate. Scheme of the signal transduction of H1-histamine receptors in the atrium in cardiomyocytes. [Link]
-
Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current chemical genomics, 2, 68-75. [Link]
-
Armstrong, S. P., et al. (2015). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular pharmacology, 88(4), 743-754. [Link]
-
DailyMed. Bepotastine Besilate Ophthalmic Solution. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Drugs.com. Bepotastine Besilate (EENT) Monograph for Professionals. [Link]
-
Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 313(5), C475-C486. [Link]
-
Pradhan, A. A., Smith, M. L., & Kieffer, B. L. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 922, 107-120. [Link]
-
de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 59(17), 7931-7943. [Link]
-
Tashiro, M., et al. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British journal of clinical pharmacology, 65(4), 530-538. [Link]
-
Mace, K. F., & Yancey, S. W. (2009). Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. Expert opinion on drug metabolism & toxicology, 5(11), 1451-1463. [Link]
-
Bielory, L. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical ophthalmology (Auckland, N.Z.), 5, 237-245. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bepotastine salicylate?. [Link]
-
Le, P. M., & Rhee, C. S. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 4. [Link]
-
Chen, K. M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 374-382. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
U.S. Food and Drug Administration (FDA). (2009). Summary Review for Bepreve (bepotastine besilate ophthalmic solution). [Link]
-
ResearchGate. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. [Link]
-
Witek, T. J. Jr., & Canestrari, D. A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5410. [Link]
-
ResearchGate. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. [Link]
-
Alila Medical Media. (2020, July 14). Histamine and Antihistamines, Pharmacology, Animation [Video]. YouTube. [Link]
-
Grant, J. A., & Repka-Ramirez, S. (2000). Clinical comparison of histamine H 1 -receptor antagonist drugs. Journal of allergy and clinical immunology, 105(3), S504-S509. [Link]
-
Le, P. M., & Rhee, C. S. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 4. [Link]
-
Kida, T., et al. (2009). Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Journal of ocular pharmacology and therapeutics, 25(4), 323-331. [Link]
-
Simons, F. E. (2009). H1 antihistamines: current status and future directions. World Allergy Organization Journal, 2(9), 145-155. [Link]
-
Bielory, L., Duttachoudhury, S., & McMunn, A. (2013). Bepotastine besilate for the treatment of pruritus. Expert opinion on pharmacotherapy, 14(18), 2553-2569. [Link]
-
Investigative Ophthalmology & Visual Science. Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 24. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Preparation of Bepotastine Tosylate Ophthalmic Solution (1.5%)
Introduction & Scientific Scope
Therapeutic Context
Bepotastine is a second-generation, non-sedating histamine H1 receptor antagonist used to treat allergic conjunctivitis. It functions by stabilizing mast cells and inhibiting histamine release, thereby reducing ocular itching and inflammation.
Salt Form Critical Distinction (Tosylate vs. Besilate)
Crucial Formulation Note: The commercially approved ophthalmic formulation (e.g., Bepreve®) utilizes Bepotastine Besilate . Bepotastine Tosylate is primarily associated with oral formulations (e.g., Talion®). While both salts deliver the same active moiety (bepotastine), their solubility profiles and crystal habits differ.
-
Besilate: Highly water-soluble, optimized for high-concentration (1.5%) ocular delivery.
-
Tosylate: Used in this protocol for research/comparative purposes.[1]
-
Directive: This protocol adapts the standard ophthalmic vehicle for the Tosylate salt. Researchers must verify the solubility of the Tosylate salt at the target 1.5% concentration during the pre-formulation phase, as it may differ from the Besilate salt.
Pre-Formulation Strategy
To ensure ocular tolerability and stability, the formulation mimics the physiological properties of tear fluid.
Critical Quality Attributes (CQAs)
| Parameter | Target Specification | Rationale |
| Concentration | 1.5% w/v (15 mg/mL) | Standard therapeutic dose for efficacy. |
| pH | 6.8 ± 0.2 | Matches tear fluid pH; prevents stinging. |
| Osmolality | 280–330 mOsm/kg | Isotonic range to prevent edema or dehydration of corneal epithelium. |
| Appearance | Clear, colorless solution | Indicates complete dissolution and absence of particulates. |
| Sterility | Sterile (SAL | Mandatory for ophthalmic safety. |
Mechanism of Action (Visualized)
The following diagram illustrates the pharmacological intervention of Bepotastine within the allergic cascade.
Figure 1: Mechanism of Action. Bepotastine blocks H1 receptors and stabilizes mast cells to prevent allergic symptoms.
Detailed Preparation Protocol
Materials & Equipment
-
API: Bepotastine Tosylate (Assay >98%).
-
Vehicle Excipients:
-
Sodium Phosphate Monobasic Dihydrate (Buffering Agent).
-
Sodium Chloride (Tonicity Agent).[2]
-
Benzalkonium Chloride (BAK) (Preservative - Optional for single-use studies).
-
Sodium Hydroxide (1N) / Hydrochloric Acid (1N) (pH Adjustment).
-
Water for Injection (WFI).
-
-
Equipment:
-
Class A Volumetric Flasks.
-
Magnetic Stirrer with heating capability (set to 25°C).
-
Calibrated pH Meter.
-
Osmometer (Freezing point depression).
-
0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding).
-
Formulation Composition (Per 100 mL Batch)
| Ingredient | Quantity | Function |
| This compound | 1.50 g | Active Pharmaceutical Ingredient |
| Sodium Phosphate Monobasic | 0.15 g | Buffer System |
| Sodium Chloride | 0.85 g | Tonicity Adjuster (Isotonicity) |
| Benzalkonium Chloride | 0.005 g | Antimicrobial Preservative |
| NaOH / HCl | q.s. to pH 6.8 | pH Adjustment |
| Water for Injection | q.s. to 100 mL | Solvent |
Step-by-Step Manufacturing Workflow
Step 1: Vehicle Preparation (Buffer & Tonicity)
-
Dispense approximately 80% of the final volume (80 mL) of WFI into a clean glass beaker.
-
Add Sodium Phosphate Monobasic and Sodium Chloride .
-
Stir at 400 RPM until completely dissolved (approx. 5-10 mins).
-
Checkpoint: Measure pH of the vehicle. It should be slightly acidic (approx. pH 4.5–5.5) due to the monobasic phosphate.
Step 2: API Solubilization
-
Slowly add 1.50 g of this compound to the stirring vehicle.
-
Maintain stirring at room temperature (20–25°C).
-
Observation: Monitor for complete dissolution. If the solution remains cloudy after 20 minutes, gently warm to 30°C.
-
Note: If the Tosylate salt shows lower solubility than the Besilate, small stepwise additions of 0.1N NaOH may be required to facilitate dissolution by ionizing the compound, provided the pH does not exceed 7.0.
-
Step 3: Preservative Addition (If required)
-
Add Benzalkonium Chloride (as a 1% stock solution for accuracy; add 0.5 mL of 1% stock).
-
Stir for 5 minutes.
Step 4: Final pH Adjustment
-
Place the pH probe into the solution.
-
Dropwise add 1N NaOH to raise the pH to exactly 6.8 .
-
If pH overshoots > 7.0, back-titrate with 0.1N HCl .
Step 5: Final Volume & Sterilization
-
Transfer the solution to a volumetric flask.
-
Add WFI to bring the total volume to 100 mL .
-
Sterile Filtration: Draw the solution into a syringe and push through a 0.22 µm PES filter into a sterile receiver vessel.
-
Why PES? PES membranes exhibit low drug adsorption compared to Nylon or Cellulose, ensuring the API concentration remains at 1.5%.
-
Figure 2: Manufacturing Process Flow for Bepotastine Ophthalmic Solution.
Quality Control & Validation Methods
Every batch must be self-validated using the following analytical methods.
HPLC Assay Protocol
To verify the concentration (1.5%) and purity.
-
Column: C18 (e.g., Kromasil C18, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 259 nm.[3]
-
Injection Volume: 10 µL.
-
Retention Time: Bepotastine typically elutes at ~4–5 minutes.
-
Acceptance Criteria: 95.0% – 105.0% of label claim.
Physical Characterization[6][7]
-
Osmolality: Use a freezing point depression osmometer. Result must be within 280–330 mOsm/kg .
-
Troubleshooting: If < 280, add more NaCl. If > 330, dilute with WFI (and re-adjust API/Preservative ratios).
-
-
pH Stability: Confirm pH is 6.8. Drifts > 0.5 units suggest insufficient buffer capacity.
References
-
U.S. Food and Drug Administration (FDA). (2009). NDA 022288: Bepreve (bepotastine besilate ophthalmic solution) Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 153974, Bepotastine. Retrieved from [Link]
-
Kida, T., et al. (2010).[4] Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models.[1][4] Experimental Eye Research.[4] Retrieved from [Link]
- Askarkar, S. S., & Gupta, K. R. (2016). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. International Journal of Pharmaceutical Sciences and Research.
Sources
Technical Application Note: Bepotastine Tosylate Dosing & Efficacy Assessment in Murine Allergic Rhinitis
This Application Note is designed for researchers investigating the efficacy of Bepotastine Tosylate (a second-generation antihistamine) within a murine model of Ovalbumin (OVA)-induced allergic rhinitis. It synthesizes pharmacokinetic data, mechanistic insights, and standardized behavioral protocols to ensure reproducible, translational results.
Executive Summary & Pharmacological Rationale
This compound is a non-sedating, second-generation histamine H1 receptor antagonist.[1][2][3][4][5] Unlike first-generation antihistamines, it possesses a dual mechanism of action: direct H1 receptor antagonism and the stabilization of mast cells to inhibit the release of inflammatory mediators (Leukotrienes, Prostaglandins).[2][3][4] Furthermore, it has been shown to suppress eosinophil migration to inflammatory sites [1][2].[4][6][7]
For researchers conducting preclinical efficacy studies, selecting the correct dosage window is critical. While human therapeutic doses approximate 0.15–0.3 mg/kg, murine metabolism requires allometric scaling and empirical adjustment.
Mechanistic Pathway
The following diagram illustrates the multi-target intervention of Bepotastine in the allergic rhinitis cascade.
Figure 1: Bepotastine exerts a triple-action effect: H1 antagonism, mast cell stabilization, and suppression of eosinophil chemotaxis.[1][2][3][4][6][8][9][10][11]
Dosage Guidelines
Based on pharmacokinetic (PK) studies in mice and allometric scaling from human clinical data, the following dosage ranges are recommended for oral gavage (p.o.) administration.
| Dosage Group | Concentration (mg/kg) | Rationale |
| Low Dose | 3 mg/kg | Minimal effective dose. Corresponds to the lower bound of efficacy for inhibiting scratching behavior in BALB/c mice [3]. |
| High Dose | 10 mg/kg | Robust therapeutic dose. Provides maximal H1 occupancy and significant suppression of LTB4/IL-5 without inducing non-specific toxicity [3]. |
| Toxic/Ceiling | > 100 mg/kg | Not recommended. Safety studies indicate no significant neoplasms up to 200 mg/kg, but receptor selectivity may be lost [4]. |
Preparation of Vehicle: this compound is water-soluble. Dissolve in distilled water or 0.5% CMC-Na (Carboxymethyl cellulose sodium) for oral gavage. Ensure fresh preparation daily.
Experimental Protocol: OVA-Induced Allergic Rhinitis
This protocol uses Ovalbumin (OVA) sensitization followed by intranasal challenge to mimic the pathophysiology of allergic rhinitis.[8]
Phase 1: Sensitization (Systemic Th2 Skewing)
Reagents:
-
OVA (Grade V, Sigma-Aldrich)
-
Aluminum Hydroxide (Alum) Adjuvant (Thermo Scientific)
Procedure:
-
Prepare Solution: Mix OVA (50 µ g/mouse ) with Alum (2 mg/mouse) in 200 µL of sterile PBS.
-
Administration: Inject 200 µL intraperitoneally (i.p.) into BALB/c mice (6–8 weeks old).
-
Schedule: Perform injections on Day 0, Day 7, and Day 14 .
Phase 2: Intranasal Challenge (Local Inflammation)
Reagents:
-
OVA dissolved in sterile PBS (10 mg/mL).
Procedure:
-
Anesthesia: Lightly anesthetize mice using isoflurane (optional, but improves retention).
-
Administration: Instill 20 µL of OVA solution (10 µL per nostril) using a micropipette.
-
Schedule: Challenge daily from Day 21 to Day 27 .
Phase 3: Drug Treatment & Assessment
Timing is Critical: Bepotastine must be administered 1 hour prior to the intranasal OVA challenge on Days 21–27 to assess prophylactic efficacy (preventing the immediate phase response).
Workflow Diagram:
Figure 2: Experimental timeline. Drug administration occurs daily during the challenge phase, 60 minutes prior to allergen exposure.
Data Acquisition & Analysis
A. Behavioral Scoring (Primary Endpoint)
Immediately after the intranasal challenge (0–15 minutes), place mice in an observation cage.
-
Sneezing: Count the number of explosive expiratory bursts.
-
Nasal Rubbing: Count the number of times the mouse strokes its nose with its forepaws.
-
Validation: The "Vehicle" group should exhibit significantly higher counts (>20 rubs/10 min) compared to the "Saline/Naive" control.
B. Histological & Molecular Analysis (Secondary Endpoints)
Sacrifice animals 24 hours after the final challenge (Day 28).
-
Nasal Lavage Fluid (NLF): Cannulate the trachea and flush the nasal cavity. Count Eosinophils (Diff-Quik stain) and measure Histamine (ELISA).
-
Serum IgE: Measure OVA-specific IgE to confirm systemic sensitization.
-
Histology: Decalcify the nasal snout, section, and stain with H&E or Giemsa to visualize mucosal thickness and mast cell infiltration.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Sneezing in Vehicle Group | Weak Sensitization | Ensure Alum is fresh and forms a precipitate with OVA. Increase IP injection volume or concentration. |
| High Variability | Inconsistent Challenge | Ensure the mouse actually inhales the 20 µL drop. Do not swallow the drop. |
| No Drug Effect | Incorrect Timing | Bepotastine Tmax is rapid (~1h). Dosing 4+ hours before challenge will miss the efficacy window for immediate symptoms. |
References
-
Kato, M., et al. (1997).[6] "Pharmacokinetic and pharmacodynamic evaluation of central effect of the novel antiallergic agent bepotastine besilate." Arzneimittelforschung.
-
Kida, T., et al. (2010). "Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models." Experimental Eye Research.
-
Tanizaki, H., et al. (2008). "Oral administration of bepotastine besilate suppressed scratching behavior of atopic dermatitis model NC/Nga mice." International Archives of Allergy and Immunology.
-
FDA Pharmacology Review. (2009). "Non-clinical pharmacology, pharmacokinetics, and safety findings for bepotastine besilate." Center for Drug Evaluation and Research.
-
Carr, V.M., & Robinson, A.M. (2013).[11] "Induction of allergic rhinitis in mice." Methods in Molecular Biology.
Sources
- 1. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researchgate.net [researchgate.net]
- 11. Induction of allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Protocol: Synthesis of Bepotastine Tosylate from Chlorobenzene
Abstract & Strategic Overview
This application note details the total synthesis of Bepotastine Tosylate (CAS 1160415-45-1), a selective histamine H1 receptor antagonist, starting from Chlorobenzene . While the commercial standard is the besilate salt (Bepotastine Besilate), the tosylate salt is a critical variant for solid-state characterization and solubility profiling in early-phase R&D.
Scientific Strategy: To ensure high enantiomeric excess (ee) and process scalability, this protocol deviates from classical low-yield resolutions. Instead, we employ a "Double Inversion" stereoselective strategy :
-
Grignard Addition: Direct synthesis of the molecular skeleton from chlorobenzene.
-
Asymmetric Transfer Hydrogenation (ATH): Enzymatic or catalytic reduction to set the (S)-chiral center with >99% ee.
-
Stereospecific Coupling: Conversion of the (S)-alcohol to the (R)-chloride (Inversion 1), followed by etherification with a piperidine derivative (Inversion 2) to restore the (S)-configuration.
Retrosynthetic Analysis
The retrosynthetic logic deconstructs Bepotastine into two primary domains: the chiral diarylmethyl ether core and the piperidine butyric acid tail.
Figure 1: Retrosynthetic tree illustrating the stereochemical strategy.
Detailed Experimental Protocols
Step 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol (Racemic)
Objective: Construct the diarylmethyl skeleton using a Grignard reaction. Challenge: Chlorobenzene is less reactive than bromobenzene; strict anhydrous conditions and initiation are required.
-
Reagents: Chlorobenzene (1.0 equiv), Magnesium turnings (1.2 equiv), Pyridine-2-carboxaldehyde (0.9 equiv), Iodine (catalytic), THF (anhydrous).
-
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under N₂, add Mg turnings and a crystal of I₂. Cover with minimal THF. Add 5% of the Chlorobenzene. Heat gently with a heat gun until the solution becomes turbid and colorless (initiation).
-
Dropwise add the remaining Chlorobenzene in THF, maintaining a gentle reflux. After addition, reflux for 2 hours to ensure complete consumption of Mg.
-
Addition: Cool the Grignard solution to 0°C. Dropwise add Pyridine-2-carboxaldehyde in THF.
-
Workup: Warm to RT and stir for 3 hours. Quench with saturated NH₄Cl solution.[1] Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to yield the racemic alcohol as a white solid.
-
Step 2: Oxidation and Asymmetric Transfer Hydrogenation (ATH)
Objective: Convert the racemate to the pure (S)-enantiomer. Rationale: Direct resolution of the alcohol often yields <40%. Oxidation to the ketone followed by ATH yields >95% of the desired (S)-isomer.
-
Oxidation: Dissolve racemic alcohol in DCM. Add MnO₂ (10 equiv) and reflux for 12h. Filter through Celite and concentrate to obtain (4-Chlorophenyl)(pyridin-2-yl)methanone .
-
Asymmetric Reduction:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).
-
Reaction: Dissolve Ketone in Formic Acid/Triethylamine (5:2 azeotrope) or DMF with HCOOH/TEA. Add catalyst (0.5 mol%). Stir at 25°C for 24h.
-
Validation: Monitor by Chiral HPLC. Target ee > 99%.
-
Result: (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
-
Step 3: Stereoselective Etherification (The "Double Inversion")
Objective: Couple the chiral alcohol with the piperidine ring while preserving the (S)-configuration.
Mechanism:
-
Inversion 1: (S)-Alcohol + SOCl₂
(R)-Chloride (SN2). -
Inversion 2: (R)-Chloride + Piperidine-OH
(S)-Ether (SN2).
-
Reagents: (S)-Alcohol, Thionyl Chloride (SOCl₂), Ethyl 4-hydroxypiperidine-1-carboxylate, NaH or KOtBu.
-
Protocol:
-
Chlorination: Dissolve (S)-Alcohol in DCM at 0°C. Add SOCl₂ (1.2 equiv) dropwise. Stir 2h. Evaporate solvent/excess SOCl₂ strictly in vacuo to yield (R)-2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride .
-
Coupling: In a separate flask, dissolve Ethyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv) in DMF. Add NaH (1.5 equiv) at 0°C; stir 30 min to form the alkoxide.
-
Add the crude (R)-Chloride (dissolved in DMF) to the alkoxide solution. Heat to 60°C for 4-6 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Hydrolysis (Deprotection): Reflux the intermediate in Ethanol/NaOH (10%) for 12 hours to remove the carbamate group.
-
Isolation: Acidify to pH 10, extract with DCM. Yields (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine (Secondary Amine).[2]
-
Step 4: N-Alkylation and Salt Formation
Objective: Attach the butyric acid tail and form the Tosylate salt.
-
Reagents: Ethyl 4-bromobutyrate, K₂CO₃, KI (cat.), Toluene/Water or Acetonitrile.
-
Protocol:
-
Alkylation: Mix the Secondary Amine, Ethyl 4-bromobutyrate (1.1 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in Acetonitrile. Reflux for 8-12 hours.
-
Ester Hydrolysis: Filter salts, concentrate, and dissolve residue in EtOH. Add 1N NaOH. Stir at RT until TLC shows disappearance of ester.
-
Acidification: Adjust pH to 5-6 with dilute HCl. Extract Bepotastine (zwitterion) into DCM/Isopropanol (3:1). Dry and concentrate.
-
Tosylate Salt Formation:
-
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Overall Yield | 35 - 45% | From Chlorobenzene |
| Chiral Purity (ee) | > 99.5% | Determined by Chiral HPLC (Chiralcel OD-H) |
| Chemical Purity | > 99.0% | HPLC Area % |
| Salt Stoichiometry | 1:1 (Base : Acid) | Confirmed by 1H-NMR |
| Appearance | White Crystalline Powder | Hygroscopic (Store with desiccant) |
Process Workflow Diagram
Figure 2: Operational workflow from starting materials to final salt.[2][3][4][5][6][7]
References
-
Process Patent (Salt Formation): Google Patents. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof.[2] Available at:
-
Friedel-Crafts/Grignard Methodology: Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]
- 5. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
- 6. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]
- 7. BEPOTASTINE BESILATE | 190786-44-8 [chemicalbook.com]
Preparation of bepotastine tosylate loaded nanoparticles
An Application Guide to the Formulation and Characterization of Bepotastine Tosylate Loaded Nanoparticles
Abstract
Bepotastine is a second-generation histamine H1 receptor antagonist used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis.[1] Formulating this compound into nanoparticles offers a promising strategy to enhance its therapeutic efficacy by improving drug delivery, providing sustained release, and increasing bioavailability, particularly for ocular or nasal applications.[2][3][4][5][6][7] This application note provides detailed protocols for the preparation of this compound-loaded nanoparticles using two distinct methods: ionic gelation with the natural polymer chitosan and a modified nanoprecipitation technique for polymeric nanoparticles. It further outlines a comprehensive suite of analytical methods for the thorough characterization of these nanoparticles, ensuring the development of a robust and effective drug delivery system.
Introduction: The Rationale for Nanoparticle Formulation
The primary challenge in topical drug delivery, such as to the eye or nasal cavity, is overcoming the rapid clearance mechanisms that limit drug residence time and absorption. Nanoparticle-based drug delivery systems provide a significant advantage by protecting the encapsulated drug from degradation and enhancing its penetration through mucosal barriers.[8] For this compound, a hydrophilic salt, its encapsulation requires specialized formulation strategies to achieve high efficiency and controlled release.[9][10][11]
This guide details two field-proven methods:
-
Ionic Gelation: This technique leverages the electrostatic interaction between a positively charged polymer, such as chitosan, and a polyanion, like sodium tripolyphosphate (TPP), to form nanoparticles.[12][13][14] Chitosan is an ideal candidate for ocular delivery due to its biocompatibility, biodegradability, and inherent mucoadhesive properties, which prolong contact time with the ocular surface.[5][6]
-
Modified Nanoprecipitation: While standard nanoprecipitation is often used for hydrophobic drugs, modified approaches can effectively encapsulate hydrophilic compounds.[9][10][15] This method, also known as solvent displacement, involves the rapid precipitation of a polymer from an organic solvent upon mixing with an anti-solvent, trapping the drug within the newly formed nanoparticle matrix.
Subsequent sections provide step-by-step protocols for these methods and for the critical characterization steps required to validate the formulation's physical and functional properties.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | Pharmaceutical Grade | MedChemExpress |
| Chitosan (Low Molecular Weight) | High Purity | ChitoLytic |
| Sodium Tripolyphosphate (TPP) | Analytical Grade | Sigma-Aldrich |
| Acetic Acid (Glacial) | ACS Grade | Fisher Scientific |
| Poly(lactic-co-glycolic acid) (PLGA) | 50:50, various MW | Sigma-Aldrich |
| Acetone | HPLC Grade | Fisher Scientific |
| Poloxamer 188 (or other surfactant) | NF Grade | BASF |
| Deionized Water (18.2 MΩ·cm) | Type 1 Ultrapure | Millipore Milli-Q System |
| Phosphate Buffered Saline (PBS) | pH 7.4 | Gibco |
| Dialysis Tubing | 12-14 kDa MWCO | Spectrum Labs |
| Syringe Filters | 0.22 µm PVDF | Millipore |
Protocol 1: Ionic Gelation of Chitosan Nanoparticles
Scientific Principle
The ionic gelation method is based on the electrostatic interaction between the protonated amino groups of chitosan (a polycation) in an acidic solution and the negatively charged phosphate groups of TPP (a polyanion).[12][16][17] This interaction leads to inter- and intra-molecular cross-linking, causing the chitosan chains to collapse and form solid, dense nanoparticles. This compound is incorporated into the formulation by being dissolved in the chitosan solution prior to the addition of TPP, allowing it to be entrapped within the forming nanoparticle matrix. The ratio of chitosan to TPP is a critical parameter that directly influences particle size, surface charge, and stability.[5][14]
Step-by-Step Protocol
-
Preparation of Chitosan Solution (0.2% w/v):
-
Accurately weigh 200 mg of low molecular weight chitosan.
-
Disperse the chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight using a magnetic stirrer at room temperature until the chitosan is completely dissolved, resulting in a clear, viscous solution.
-
-
Incorporation of this compound:
-
Accurately weigh 50 mg of this compound.
-
Add the drug to the chitosan solution and stir for 1 hour to ensure complete dissolution and uniform dispersion.
-
-
Preparation of TPP Solution (0.1% w/v):
-
Dissolve 100 mg of sodium tripolyphosphate (TPP) in 100 mL of deionized water.
-
Ensure the TPP is fully dissolved before use.
-
-
Nanoparticle Formation:
-
Place the beaker containing the drug-chitosan solution on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).
-
Using a pipette or syringe pump, add 25 mL of the TPP solution dropwise to the chitosan solution.
-
An opalescent suspension will form immediately, indicating the formation of nanoparticles.[13]
-
Continue stirring for an additional 30 minutes at room temperature to allow for the stabilization of the nanoparticles.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the nanoparticles.
-
Carefully decant the supernatant, which contains unreacted chitosan, TPP, and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps twice more to ensure the removal of any residual reactants.
-
-
Final Formulation & Storage:
-
After the final wash, resuspend the nanoparticle pellet in a suitable aqueous vehicle (e.g., deionized water or a specific buffer).
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried).
-
Experimental Workflow: Ionic Gelation
Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.
Protocol 2: Modified Nanoprecipitation
Scientific Principle
Nanoprecipitation, or solvent displacement, is a one-step method that relies on the interfacial turbulence generated by the rapid mixing of a solvent phase (containing the polymer and drug) and an anti-solvent phase (typically aqueous).[15] The polymer, which is soluble in the solvent but not the anti-solvent, precipitates instantaneously, forming nanoparticles and entrapping the drug. For a hydrophilic drug like this compound, a modified approach is often necessary where the drug and polymer are dissolved in separate phases or where the solvent system is carefully chosen to maximize encapsulation.[9] A water-miscible organic solvent like acetone is commonly used.[18]
Step-by-Step Protocol
-
Preparation of the Organic Phase:
-
Accurately weigh 100 mg of PLGA and dissolve it in 10 mL of acetone. Ensure the polymer is fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizing agent (e.g., 50 mg of Poloxamer 188) in 20 mL of deionized water. This surfactant prevents nanoparticle aggregation.
-
Dissolve 20 mg of this compound in this aqueous surfactant solution. Stir until clear.
-
Causality Note: Dissolving the hydrophilic drug in the aqueous anti-solvent phase, while the hydrophobic polymer is in the organic phase, is a key modification. As the solvent diffuses into the anti-solvent, the polymer precipitates around the aqueous drug-rich nanodroplets, enhancing encapsulation.[9]
-
-
Nanoparticle Formation:
-
Place the beaker containing the aqueous phase on a magnetic stirrer set to a high speed (e.g., 800-1000 rpm).
-
Using a syringe, inject the organic phase (PLGA in acetone) rapidly but steadily into the center of the vortex of the stirring aqueous phase.
-
A milky-white suspension should form instantly.
-
-
Solvent Evaporation:
-
Purification and Concentration:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 18,000 x g for 45 minutes at 4°C.
-
Discard the supernatant containing the free drug and surfactant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this wash step once more.
-
-
Final Formulation & Storage:
-
Resuspend the final nanoparticle pellet in the desired volume of an appropriate buffer.
-
Store at 4°C for short-term use or lyophilize for long-term stability.
-
Experimental Workflow: Modified Nanoprecipitation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Scientific Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) of the nanoparticles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. The Polydispersity Index (PDI) is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications. Zeta potential is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field and is a critical indicator of their surface charge and colloidal stability.[20][21][22] Stable suspensions typically require a zeta potential of > |25| mV.[21]
-
Protocol:
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water or 10 mM NaCl solution to obtain a suitable scattering intensity (typically 100-500 kcps).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Transfer the sample to a disposable cuvette (e.g., polystyrene for size, folded capillary cell for zeta potential).[23]
-
Place the cuvette in the instrument (e.g., Malvern Zetasizer).
-
Allow the sample to equilibrate to the measurement temperature (25°C) for 120 seconds.
-
Perform the measurements in triplicate to ensure reproducibility.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Scientific Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. EE is the percentage of the initial drug that is encapsulated, while DL is the weight percentage of the drug relative to the total weight of the nanoparticle.
-
Protocol (Indirect Method):
-
After the first centrifugation step during purification, carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[24][25]
-
Calculate EE and DL using the following equations:
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release
-
Scientific Principle: An in vitro release study simulates the release of the drug from the nanoparticles into a physiological medium over time. The dialysis bag method is commonly used, where the nanoparticles are physically separated from the release medium by a semi-permeable membrane that allows the diffusion of the released drug but retains the nanoparticles.[8][26][27]
-
Protocol:
-
Rehydrate a dialysis bag (e.g., 12 kDa MWCO) according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the purified nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a beaker containing a defined volume (e.g., 100 mL) of a release medium (e.g., PBS, pH 7.4).
-
Place the beaker in a shaking water bath maintained at 37°C with gentle agitation (e.g., 100 rpm) to simulate physiological conditions.[8]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.[27]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Characterization Workflow
Caption: Comprehensive workflow for the characterization of formulated nanoparticles.
Representative Data
The following tables present hypothetical data to illustrate expected outcomes from the characterization experiments.
Table 1: Influence of Formulation Variables on Nanoparticle Properties (Ionic Gelation Method)
| Formulation ID | Chitosan:TPP Ratio (w/w) | Bepotastine (mg) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) |
| BT-CS-01 | 3:1 | 50 | 210 ± 8 | 0.21 | +35.2 ± 1.5 | 65.4 |
| BT-CS-02 | 5:1 | 50 | 285 ± 12 | 0.25 | +42.8 ± 2.1 | 61.2 |
| BT-CS-03 | 7:1 | 50 | 350 ± 15 | 0.29 | +48.5 ± 1.8 | 58.7 |
Table 2: In Vitro Release Profile of this compound from Nanoparticles (Formulation BT-CS-01)
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 1.8 |
| 4 | 38.5 ± 2.5 |
| 8 | 59.1 ± 3.1 |
| 12 | 75.6 ± 2.9 |
| 24 | 88.4 ± 3.5 |
Conclusion
This application note provides robust and reproducible protocols for the successful preparation of this compound-loaded nanoparticles using both ionic gelation and modified nanoprecipitation techniques. The causality behind critical process parameters has been explained to empower researchers to rationally design and optimize their formulations. The comprehensive characterization workflow described herein forms a self-validating system to ensure the production of nanoparticles with the desired physicochemical properties and drug release kinetics essential for advanced drug delivery applications. These methods offer a versatile platform for developing next-generation formulations of this compound with the potential for enhanced therapeutic outcomes.
References
-
MDPI. (2019, June 1). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Available at: [Link]
-
ChitoLytic. (2022, February 19). Quick Guide: Chitosan Nanoparticles Preparation with Ionic Gelation Method. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Chitosan nanoparticles were successfully prepared by ionic gelation method. Available at: [Link]
-
Medical Science. (n.d.). Understanding the mechanism of ionic gelation for synthesis of chitosan nanoparticles using qualitative techniques. Available at: [Link]
-
ACS Publications. (2012, July 30). Insight on the Formation of Chitosan Nanoparticles through Ionotropic Gelation with Tripolyphosphate. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). IONOTROPIC GELATION - A NOVEL METHOD TO PREPARE CHITOSAN NANOPARTICLES. Available at: [Link]
-
AIMS Press. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Available at: [Link]
-
HORIBA. (n.d.). Metal Nanoparticle Size and Surface Charge (Zeta Potential). Available at: [Link]
-
PubMed. (2019, January 7). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Available at: [Link]
-
PMC. (n.d.). Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles. Available at: [Link]
-
Power System Technology. (2025, January 21). Size and Zeta Potential Characterization of Chemically Synthesized Silver Nanoparticles. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Available at: [Link]
-
MDPI. (2018, October 2). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. Available at: [Link]
-
Lab Manager. (n.d.). Zeta Potential Measurement vs Particle Size Measurement: When to Use Each in Colloid Science?. Available at: [Link]
-
ScienceScholar. (2022, May 18). Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. Available at: [Link]
-
ACS Publications. (n.d.). Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing. Available at: [Link]
-
ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Available at: [Link]
-
ResearchGate. (n.d.). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles | Request PDF. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Encapsulation of Hydrophilic and Lipophilic Drugs in PLGA Nanoparticles by the Nanoprecipitation Method. Available at: [Link]
-
YouTube. (2014, November 10). SZ-100 Nanoparticle Size & Zeta Potential Analyzer. Available at: [Link]
-
Semantic Scholar. (2016, August 1). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. Available at: [Link]
-
ResearchGate. (2025, August 7). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. Available at: [Link]
-
phmethods.net. (n.d.). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. Available at: [Link]
-
PMC. (2020, August 4). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Available at: [Link]
-
Dissolution Technologies. (2021, November 30). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Available at: [Link]
-
Pharmaceutical Methods. (n.d.). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 30). Development and Characterization of In Situ Ophthalmic Gel of Bepotastine Besilate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development of an In-situ Nasal Gel Formulation of Bepotastine Besilate for the Treatment of Allergic Rhinitis. Available at: [Link]
-
ResearchGate. (2025, August 10). Development of an In-situ Nasal Gel Formulation of Bepotastine Besilate for the Treatment of Allergic Rhinitis | Request PDF. Available at: [Link]
-
PMC. (2013, February 13). In vitro and in vivo models for the study of oral delivery of nanoparticles. Available at: [Link]
-
PMC. (n.d.). Chitosan and its Derivatives for Ocular Delivery Formulations: Recent Advances and Developments. Available at: [Link]
-
PubMed. (2017, December 1). Chitosan Nanoparticles as a Mucoadhesive Drug Delivery System for Ocular Administration. Available at: [Link]
-
MDPI. (2023, February 17). Recent Progress in Chitosan-Based Nanomedicine for Its Ocular Application in Glaucoma. Available at: [Link]
-
Patsnap. (n.d.). A kind of preparation method of bepotastine besilate pharmaceutical composition. Available at: [Link]
-
SciSpace. (2014, November 20). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Available at: [Link]
-
Patsnap. (n.d.). Stable bepotastine besilate crystal and preparation method thereof. Available at: [Link]
-
ResearchGate. (2025, August 7). Preparation and evaluation of bepotastine besilate eye drops. Available at: [Link]
- Google Patents. (n.d.). CN104119314A - Stable bepotastine besilate crystal and preparation method thereof.
-
PubMed. (n.d.). Development of novel bepotastine salicylate salt bioequivalent to the commercial bepotastine besilate in beagle dogs. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. rjptonline.org [rjptonline.org]
- 5. Chitosan and its Derivatives for Ocular Delivery Formulations: Recent Advances and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan Nanoparticles as a Mucoadhesive Drug Delivery System for Ocular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Chitosan-Based Nanomedicine for Its Ocular Application in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 13. iijls.com [iijls.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. worldscientific.com [worldscientific.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. ajpamc.com [ajpamc.com]
- 18. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. horiba.com [horiba.com]
- 21. powertechjournal.com [powertechjournal.com]
- 22. Zeta Potential Measurement vs Particle Size Measurement: When to Use Each in Colloid Science? | Lab Manager [labmanager.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sciencescholar.us [sciencescholar.us]
- 25. phmethods.net [phmethods.net]
- 26. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bepotastine Tosylate Retention in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of bepotastine tosylate. This guide is designed for researchers, scientists, and drug development professionals who are using reverse-phase high-performance liquid chromatography (RP-HPLC) and need to troubleshoot or optimize the retention time of this active pharmaceutical ingredient. As a molecule with both acidic and basic functional groups, bepotastine presents unique challenges and opportunities for method development. This document provides in-depth, field-proven insights to give you precise control over your separations.
Part 1: Foundational Principles: The "Why" Behind Bepotastine's Behavior
To effectively control the retention time of bepotastine, it is crucial to understand its chemical properties and how they interact with the components of an RP-HPLC system.
The Chemical Nature of Bepotastine
Bepotastine is a zwitterionic compound at neutral pH, containing two key ionizable groups:
-
A carboxylic acid group (-COOH), which is acidic.
-
A piperidine nitrogen atom, which is basic.
The ionization state of these groups is governed by the pH of the mobile phase relative to their pKa values. The pKa of the carboxylic acid is approximately 4.1, while the pKa of the piperidine nitrogen is around 9.5. This pH-dependent ionization is the most powerful tool for manipulating its retention.
In reverse-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18).[1]
-
When bepotastine is in its neutral (un-ionized) form , it is more hydrophobic and will interact more strongly with the stationary phase, leading to longer retention times .
-
When bepotastine is in its ionized (charged) form , it becomes more polar and has a greater affinity for the polar mobile phase, resulting in shorter retention times .[2]
Therefore, controlling the mobile phase pH is essential to ensure a consistent and reproducible ionization state, which in turn stabilizes retention.[3]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during method development.
Issue 1: Peak Elutes Too Early (Insufficient Retention)
Question: My this compound peak is eluting at or near the void volume (k' < 2). How do I increase its retention time for better separation and quantification?
Answer: Early elution is a common problem, especially with polar analytes or strong mobile phases. Here is a systematic approach to increase retention, ordered from most to least impactful.
Troubleshooting Workflow: Insufficient Retention
Sources
Validation & Comparative
Comparative Guide: Bepotastine Tosylate vs. Ketotifen Fumarate in Allergic Conjunctivitis Models
Executive Summary
This technical guide provides a rigorous comparison between Bepotastine Besilate/Tosylate (a second-generation, dual-action antagonist) and Ketotifen Fumarate (a widely used standard of care). While both agents function as histamine H1 receptor antagonists and mast cell stabilizers, recent preclinical data suggests Bepotastine possesses a distinct advantage in suppressing eosinophilic migration and late-phase inflammatory mediators (IL-5, LTB4, PAF).
This guide is designed for drug development professionals and utilizes validated preclinical protocols to demonstrate where these molecules diverge in efficacy and mechanism.
Mechanistic Profiling & Signaling Pathways
The "Triple-Action" Hypothesis
While Ketotifen is classically defined by H1 antagonism and mast cell stabilization, Bepotastine is increasingly characterized by a third mechanism: the potent inhibition of eosinophil chemotaxis and activation. This is critical for controlling the "late-phase" allergic response which contributes to chronic inflammation and corneal damage.
Comparative Mechanism Table
| Feature | Bepotastine Tosylate | Ketotifen Fumarate |
| H1 Receptor Selectivity | High (Minimal CNS penetration) | Moderate (Cross-reactivity with muscarinic receptors) |
| Mast Cell Stabilization | Potent (Inhibits histamine release) | Potent (Inhibits histamine release) |
| Eosinophil Inhibition | Superior (Inhibits PAF & LTB4-induced migration) | Moderate (Inhibits accumulation, but less effective against PAF) |
| Cytotoxicity Risk | Low (No cytotoxicity at high conc.) | High (Cytotoxicity observed at >1 mM in vitro) |
Pathway Visualization
The following diagram illustrates the intervention points of both drugs within the mast cell and eosinophil signaling cascades. Note the specific inhibition of Eosinophil chemotaxis by Bepotastine.[1][2]
Figure 1: Mechanistic intervention points.[1] Note Bepotastine's distinct efficacy in blocking cytokine-mediated eosinophil recruitment.
Preclinical Performance: Validated Models
To objectively compare these agents, researchers utilize two primary in vivo models: Histamine-Induced Conjunctivitis (measuring vascular permeability/itching) and Antigen-Induced Conjunctivitis (measuring cellular infiltration).
Model A: Histamine-Induced Conjunctival Vascular Permeability (Guinea Pig)
This model isolates the H1-antagonism efficacy.
Protocol:
-
Subjects: Male Hartley guinea pigs (300–400g).
-
Tracer: Intravenous injection of Evans Blue dye (20 mg/kg).
-
Challenge: Subconjunctival injection of Histamine (10 µg/50 µL) into the upper eyelid.
-
Treatment: Topical instillation of Bepotastine (1.0% or 1.5%) or Ketotifen (0.05%) 30 minutes prior to challenge.
-
Quantification: Animals are euthanized 30 minutes post-challenge. Eyelid skin is excised, and dye is extracted using formamide. Absorbance is measured at 620 nm.[3]
Comparative Data:
| Parameter | Bepotastine (1.0%) | Ketotifen (0.05%) | Interpretation |
|---|---|---|---|
| Dye Leakage Inhibition | > 60% reduction | ~50-55% reduction | Bepotastine shows statistically superior suppression of vascular hyperpermeability in head-to-head assays. |
| Onset of Action | Rapid (<15 mins) | Rapid (<15 mins) | Both agents are highly effective at blocking the immediate histamine response. |
Model B: Antigen-Induced Eosinophil Infiltration (Late Phase)
This model differentiates the drugs based on their ability to control the late-phase allergic response, which is driven by eosinophils rather than just histamine.
Protocol Workflow:
Figure 2: Workflow for Antigen-Induced Allergic Conjunctivitis Model (Late Phase).
Comparative Data (Eosinophil Inhibition):
-
Bepotastine: Significantly inhibits Platelet-Activating Factor (PAF)-induced eosinophil accumulation.[1][4] Studies indicate Bepotastine 1.0% suppresses eosinophil infiltration more effectively than Ketotifen 0.05% in conjunctival tissue.[1]
-
Ketotifen: While effective at stabilizing mast cells, Ketotifen shows weaker inhibition of direct eosinophil chemotaxis induced by LTB4 or PAF compared to Bepotastine.
In Vitro Cytotoxicity & Safety Profile
A critical consideration in drug development is the therapeutic index—the ratio of efficacy to toxicity. High concentrations of antihistamines can be cytotoxic to the very cells they are meant to treat (corneal epithelium and immune cells).
Experiment: Incubation of guinea pig peritoneal eosinophils with drug solutions.
-
Ketotifen (1 mM): Significant cell injury and cytotoxicity observed.
-
Bepotastine (1 mM): No significant cytotoxicity observed.
Implication: Bepotastine offers a wider safety margin, allowing for higher concentration formulations (1.5%) to boost efficacy without inducing ocular surface toxicity, a limitation often seen with older generation antihistamines like Ketotifen.
Conclusion & Recommendation
This compound demonstrates a superior pharmacological profile compared to Ketotifen Fumarate in preclinical models, specifically regarding:
-
Broader Mechanism: Dual inhibition of H1 receptors and eosinophil-specific mediators (LTB4, PAF, IL-5).
-
Late-Phase Efficacy: Superior suppression of eosinophil infiltration in antigen-induced models.
-
Safety: Lower cytotoxicity at high concentrations, permitting higher-dose formulations for recalcitrant cases.
Recommendation:
-
For Acute Itch Relief (Immediate Phase): Both agents are highly effective. Ketotifen remains a cost-effective standard.
-
For Chronic/Severe Allergy (Late Phase): Bepotastine is the preferred candidate for development pipelines targeting chronic allergic conjunctivitis or vernal keratoconjunctivitis due to its ability to break the eosinophil recruitment cycle.
References
-
Kida, T., Fujii, A., et al. (2010).[1] "Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models."[1][2] Experimental Eye Research, 91(1), 85-91.[1][2][5] Link
-
Fujii, A., Kida, T., Sakaki, H. (2009). "Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils." Investigative Ophthalmology & Visual Science, 50(13), 6315.[6] Link
-
Bergmann, M. T., Williams, J. I., Gomes, P. J. (2014).[7] "Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5%." Clinical Ophthalmology, 8, 1495–1505. Link
-
Carr, W. W., et al. (2013). "Bepotastine besilate for the treatment of pruritus in chronic urticaria and other skin diseases." Allergy & Asthma Proceedings, 34(4). Link
-
Bielory, L. (2002). "Ocular allergy guidelines: a practical treatment algorithm." Drugs, 62(11), 1611-1634. Link
Sources
- 1. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic action of betotastine besilate (TAU-284) in animal models: A comparison with ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. dovepress.com [dovepress.com]
A Comprehensive Guide to Bioequivalence Study Protocols for Generic Bepotastine Tosylate
This guide provides an in-depth examination of the critical components and methodologies required to design and execute a robust bioequivalence (BE) study for generic bepotastine tosylate oral tablets. Bepotastine is a second-generation histamine H1 receptor antagonist indicated for the treatment of allergic rhinitis and urticaria.[1] The establishment of bioequivalence between a generic product and the reference listed drug (RLD) is a cornerstone of the abbreviated new drug application (ANDA) process, ensuring that the generic formulation is therapeutically equivalent to the innovator product.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of regulatory expectations, established scientific principles, and practical, field-proven insights. The protocols described herein are designed to be self-validating systems, grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Scientific Rationale for Bioequivalence Testing
The fundamental principle of bioequivalence is that if two drug products are pharmaceutically equivalent and their rate and extent of absorption are similar when administered at the same molar dose, they are expected to have the same therapeutic effect and safety profile.[2] For systemically acting drugs like bepotastine, this is typically demonstrated through pharmacokinetic studies in healthy human subjects. The key pharmacokinetic parameters—the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax)—serve as primary endpoints to compare the bioavailability of the test and reference products.[2]
I. Study Design and Conduct: A Framework for Reliability
A meticulously designed study protocol is paramount to minimizing variability and ensuring the integrity of the resulting data. For this compound, a single-dose, randomized, two-period, two-sequence, crossover study is the most appropriate and widely accepted design. This design allows for within-subject comparisons, which reduces the impact of inter-individual variability.
Study Population
Healthy adult male and non-pregnant, non-lactating female subjects, typically between the ages of 18 and 55, should be enrolled. A sufficient number of subjects should be recruited to ensure adequate statistical power, which is generally recommended to be at least 80%.[3][4] The sample size calculation should be based on the intrasubject coefficient of variation (CV) for bepotastine's pharmacokinetic parameters, the desired power, and the equivalence limits.[3][5]
Dosage and Administration
A single oral dose of the highest strength of this compound (e.g., 10 mg) should be administered with a standardized volume of water (typically 240 mL) after an overnight fast of at least 10 hours.[6] A washout period of at least seven days should separate the two treatment periods to ensure complete elimination of the drug from the body, which is consistent with the reported half-life of bepotastine.[1][7]
Blood Sampling Schedule
An adequate blood sampling schedule is critical to accurately characterize the plasma concentration-time profile of bepotastine. Blood samples should be collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule would include a pre-dose sample (0 hours) and multiple post-dose samples. Based on the reported Tmax of approximately 1-2 hours and a half-life of around 2.5-4 hours for bepotastine, the following sampling schedule is recommended: 0 (pre-dose), 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.[1][7][8]
II. Bioanalytical Methodology: Precision in Quantification
A sensitive, specific, and validated bioanalytical method is essential for the accurate quantification of bepotastine in human plasma. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[8][9][10]
Sample Preparation
Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate bepotastine and an appropriate internal standard (IS), such as valsartan, from endogenous plasma components.[8][9][11] The extraction process must be optimized to ensure high and reproducible recovery.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is usually achieved on a C18 or phenyl column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8][9] Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both bepotastine and the IS. For bepotastine, the protonated precursor ion ([M+H]+) is at m/z 389, and a common product ion is at m/z 167.[8][9][10]
The method must be fully validated according to regulatory guidelines, demonstrating acceptable performance for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term).[8]
III. Pharmacokinetic and Statistical Analysis: The Basis for Equivalence Determination
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated for each subject for both the test and reference products using non-compartmental methods:
-
AUC0-t : The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf : The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax : The maximum observed plasma concentration.
-
Tmax : The time to reach the maximum plasma concentration.
-
t1/2 : The elimination half-life.
Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are AUC0-t, AUC0-inf, and Cmax.[2][6] These parameters should be log-transformed prior to statistical analysis. An analysis of variance (ANOVA) should be performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject. The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for AUC and Cmax must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[6] Tmax should be analyzed using non-parametric methods.
| Parameter | Acceptance Criteria (90% Confidence Interval) |
| AUC0-t | 80.00% - 125.00% |
| AUC0-inf | 80.00% - 125.00% |
| Cmax | 80.00% - 125.00% |
IV. Experimental Protocols
Clinical Phase Protocol
-
Subject Screening and Enrollment: Obtain informed consent and conduct a comprehensive medical screening to ensure subjects meet the inclusion/exclusion criteria.
-
Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: Following an overnight fast, administer a single dose of the assigned this compound formulation with 240 mL of water.
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at the specified time points.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at or below -70°C until bioanalysis.
-
Washout Period: Enforce a washout period of at least 7 days between treatment periods.
-
Second Dosing and Sampling: Repeat steps 3-5 for the second treatment period with the alternate formulation.
-
Monitoring: Monitor subjects for any adverse events throughout the study.
Bioanalytical Phase Protocol
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the analytes.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.[8]
-
UPLC-MS/MS Analysis: Inject the reconstituted samples into the UPLC-MS/MS system and acquire data in MRM mode.
-
Data Processing: Integrate the peak areas for bepotastine and the internal standard. Calculate the peak area ratios.
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations. Determine the concentration of bepotastine in the unknown samples using the regression equation of the calibration curve.
V. Visualization of the Bioequivalence Study Workflow
Sources
- 1. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rivista-statistica.unibo.it [rivista-statistica.unibo.it]
- 4. bebac.at [bebac.at]
- 5. biostatistics.ca [biostatistics.ca]
- 6. nihs.go.jp [nihs.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ijpbs.net [ijpbs.net]
Technical Comparison: Onset of Action Kinetics – Bepotastine Tosylate vs. Epinastine
Executive Summary
For drug development professionals and ophthalmic researchers, the differentiation between Bepotastine Tosylate (Bepotastine Besilate in ophthalmic formulations) and Epinastine Hydrochloride lies not just in efficacy, but in the kinetics of receptor occupancy and the stabilization of the allergic cascade.
While both agents are dual-action H1 receptor antagonists and mast cell stabilizers, Epinastine distinguishes itself with a hyper-rapid kinetic profile, demonstrating maximal H1 receptor inhibition within 3 minutes in in-vitro models. Bepotastine , conversely, is characterized by a robust, multi-modal suppression of eosinophil migration and vascular permeability, with confirmed clinical onset at 15 minutes in Conjunctival Allergen Challenge (CAC) models.
This guide analyzes the mechanistic and clinical onset data to assist in formulary and development decision-making.
Mechanistic Basis & Kinetic Profiles
Receptor Occupancy Kinetics
The onset of action is fundamentally driven by the drug's affinity for the H1 receptor and the speed at which it achieves receptor saturation.
-
Epinastine: Exhibits unique "zero-lag" kinetics. In functional receptor assays (calcium mobilization in CHO-K1 cells), Epinastine produced concentration-dependent inhibition of histamine simultaneously with administration. It reaches full potency within 3 minutes , a kinetic profile superior to olopatadine and ketotifen in head-to-head in-vitro assessments.
-
Bepotastine: Functions as a highly selective H1 antagonist with potent inhibition of downstream inflammatory markers (IL-5, LTB4). While clinical onset is measured at 15 minutes, its mechanism involves a broader stabilization of the conjunctival mucosa, effectively reducing eosinophil chemotaxis.
Signaling Pathway Intervention
Both drugs intervene in the Gq/11-coupled H1 receptor pathway. The following diagram illustrates the precise intervention points and the downstream cascade suppressed by these agents.
Caption: H1 Receptor Signaling Cascade showing intervention points. Epinastine provides rapid upstream blockade; Bepotastine provides blockade plus downstream stabilization.
Comparative Pharmacodynamics[2][3][4][5][6]
The following table summarizes the key kinetic and dynamic parameters derived from preclinical and clinical data.
| Parameter | Epinastine Hydrochloride | Bepotastine Besilate | Clinical Implication |
| In-Vitro Onset (Max Potency) | < 3 Minutes | N/A (Standard 15 min check) | Epinastine may offer faster immediate relief upon instillation. |
| Clinical Onset (CAC) | 3 - 5 Minutes (Comfort) | 15 Minutes (Itch Relief) | Both meet the "rapid" threshold; Epinastine has superior "immediate" comfort data. |
| Receptor Binding | High Affinity (IC50 = 1.6µM) | High Selectivity H1 | Both are potent; Epinastine shows "zero-lag" inhibition. |
| Mast Cell Stabilization | Yes | Yes | Prevents late-phase mediator release. |
| Eosinophil Inhibition | Moderate | High | Bepotastine is particularly effective at reducing late-phase tissue infiltration. |
| Tmax (Systemic) | 2 - 3 Hours | ~1.2 Hours | Low systemic absorption for both; topical onset is local. |
The Gold Standard: Conjunctival Allergen Challenge (CAC)[7]
To objectively measure onset of action, the Conjunctival Allergen Challenge (CAC) is the regulatory gold standard. This model exposes sensitized subjects to a precise titer of allergen to induce a reproducible allergic response.
Experimental Protocol: Onset of Action
For researchers replicating these results, the following protocol ensures data integrity. This workflow specifically targets the "Onset of Action" endpoint (drug administered before challenge).
Protocol Steps:
-
Screening (Visit 1): Identify subjects with positive skin prick tests.
-
Titration (Visit 2): Determine the specific allergen dose required to elicit a "2+" redness and itch score (0-4 scale) in both eyes.
-
Confirmation (Visit 3): Re-challenge with the titrated dose to ensure reproducibility.
-
Onset Evaluation (Visit 4):
-
Instill Test Agent (Bepotastine or Epinastine) in one eye and Vehicle/Placebo in the contralateral eye (Double-masked).
-
Wait exactly 15 Minutes (or 3-5 mins for rapid kinetic studies).
-
Instill Allergen (Titrated dose) bilaterally.[1]
-
Scoring: Subject grades Itch (0-4) at 3, 5, and 7 minutes post-challenge. Investigator grades Hyperemia (0-4) at 7, 15, and 20 minutes.
-
CAC Workflow Diagram
Caption: Standardized Conjunctival Allergen Challenge (CAC) workflow for determining Onset of Action.
Analysis of Clinical Performance
Bepotastine Besilate (1.5%)
In Phase III CAC studies, Bepotastine Besilate demonstrated statistically significant reductions in ocular itching at the onset-of-action time point (15 minutes post-dosing).[2]
-
Data: Mean itch scores were reduced by >1.0 unit (on a 0-4 scale) compared to placebo.
-
Hyperemia: Significant reduction in conjunctival hyperemia was also observed at the onset time point, a differentiator as many antihistamines struggle to control redness immediately.
Epinastine Hydrochloride (0.05%)
Epinastine studies emphasize speed.[3]
-
Data: In environmental exposure chambers and CAC models, Epinastine showed efficacy scores separating from placebo as early as 3 minutes post-instillation.
-
Comfort: In comparative studies against azelastine, Epinastine was rated significantly more comfortable immediately upon instillation and at the 3-minute mark, likely due to pH neutrality and rapid receptor binding.
Synthesis
-
For Immediate Relief: Epinastine holds a slight kinetic edge in the first 3-5 minutes due to its receptor binding profile.
-
For Broad Symptom Control: Bepotastine's ability to significantly reduce hyperemia (redness) alongside itch at the 15-minute mark makes it a highly comprehensive option.
References
-
Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists. Investigative Ophthalmology & Visual Science. [Link]
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison. Investigative Ophthalmology & Visual Science. [Link]
-
Time to onset and duration of action of bepotastine besilate ophthalmic solutions. Clinical Therapeutics (PubMed). [Link]
-
Ophthalmics for Allergic Conjunctivitis Review. Nevada Department of Health and Human Services. [Link]
-
Conjunctival allergen challenge: A clinical approach to studying allergic conjunctivitis. Archives of Ophthalmology. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Synergistic Effects of Bepotastine Tosylate and Corticosteroids: A Development Guide
Executive Summary
Bepotastine (administered as besilate or tosylate salts) represents a second-generation antihistamine with a unique dual-action profile: highly selective H1-receptor antagonism and potent mast cell stabilization.[1][2] While corticosteroids remain the gold standard for late-phase inflammation, their delayed onset and safety profile (e.g., IOP elevation, mucosal atrophy) limit their monotherapeutic utility in acute flares.
This guide analyzes the synergistic potential of combining Bepotastine with corticosteroids (e.g., Dexamethasone, Fluticasone, Loteprednol). By targeting both the immediate hypersensitivity reaction (histamine-driven) and the late-phase eosinophilic recruitment (cytokine-driven), this combination offers a "steroid-sparing" effect—achieving superior efficacy with reduced steroid exposure.
Part 1: Mechanistic Rationale for Synergy
The combination of Bepotastine and corticosteroids is not merely additive; it addresses the temporal and cellular gaps left by each agent individually.
The Temporal Gap (Kinetics)
-
Bepotastine: Rapid onset (<15 mins). Directly blocks H1 receptors on nerve endings (itch) and vascular endothelium (edema).
-
Corticosteroids: Delayed onset (Hours/Days). Require genomic transcription modulation (transrepression) to inhibit pro-inflammatory cytokines (IL-4, IL-5, IL-13).
The Cellular Gap (Eosinophil Inhibition)
Bepotastine is distinct among antihistamines for its ability to inhibit IL-5 production and eosinophil chemotaxis independent of H1 blockade. When combined with corticosteroids, which broadly suppress eosinophil survival, the blockade of eosinophilic infiltration is near-total.
Molecular Potentiation (The "Steroid-Sparing" Mechanism)
Recent molecular pharmacology suggests that certain antihistamines can enhance Glucocorticoid Receptor (GR) transcriptional activity. By blocking the H1 receptor-mediated NF-κB activation, Bepotastine reduces the "inflammatory noise," allowing the corticosteroid-GR complex to bind more effectively to Glucocorticoid Response Elements (GREs) in the nucleus.
Visualizing the Dual-Pathway Mechanism
The following diagram illustrates how Bepotastine and Corticosteroids converge to stop the allergic cascade.
Caption: Figure 1. Dual-mechanism blockade.[2][3][4] Bepotastine handles immediate histamine release while synergizing with Steroids to halt eosinophilic infiltration.
Part 2: Comparative Performance Guide
This section objectively compares the combination therapy against monotherapies based on key drug development metrics.
Table 1: Efficacy and Safety Profile Comparison
| Feature | Bepotastine (Monotherapy) | Corticosteroid (Monotherapy) | Combination (Synergistic) |
| Onset of Action | Rapid (3–15 mins) | Slow (12–24 hours) | Rapid (Immediate relief + sustained control) |
| Primary Target | Itch, Sneezing, Hyperemia | Congestion, Papillae, Infiltration | All Symptom Clusters |
| Eosinophil Inhibition | Moderate (Chemotaxis blockade) | High (Apoptosis induction) | Complete (Multi-pathway blockade) |
| IOP Elevation Risk | Negligible | Moderate to High | Reduced (Allows for lower steroid concentration) |
| Use Case | Mild-Moderate Allergic Rhinitis/Conjunctivitis | Severe/Refractory Cases (VKC) | Severe Acute Flares & Refractory Cases |
Key Insight for Formulators
Data indicates that Bepotastine inhibits LTB4-induced eosinophil chemotaxis by approximately 70% at 1 mM concentration. When paired with a corticosteroid, which reduces the production of LTB4, the recruitment signal is effectively silenced. This justifies the development of fixed-dose combinations (e.g., nasal sprays or ophthalmic suspensions) to improve patient compliance and efficacy.
Part 3: Experimental Validation Protocols
To validate this synergy in a drug development setting, the following "Self-Validating" protocols are recommended. These protocols include built-in controls to ensure data integrity.
Protocol A: In Vitro Eosinophil Chemotaxis Assay (Synergy Validation)
Objective: Quantify the additive vs. synergistic inhibition of eosinophil migration.
-
Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from guinea pig or human peripheral blood using a Percoll gradient (density 1.070/1.095).
-
Priming: Resuspend cells in RPMI-1640 medium.
-
Treatment Groups (n=4):
-
Vehicle Control (DMSO < 0.1%)
-
Bepotastine Tosylate (0.1 µM - 100 µM dose curve)
-
Dexamethasone (1 nM - 100 nM dose curve)
-
Combination: Bepotastine + Dexamethasone (at IC25 concentrations of each).
-
-
Induction: Place cells in the upper chamber of a Boyden chamber (or Transwell). Add Leukotriene B4 (LTB4, 10 nM) to the lower chamber as the chemoattractant.
-
Incubation: Incubate for 60–90 minutes at 37°C, 5% CO2.
-
Quantification: Count migrated cells in the lower chamber using flow cytometry or automated cell counting.
-
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy.
Protocol B: In Vivo Murine Allergic Rhinitis Model
Objective: Assess "Steroid-Sparing" efficacy in a living system.
-
Sensitization (Day 0, 7, 14): Intraperitoneal injection of Ovalbumin (OVA, 20 µg) + Aluminum Hydroxide (2 mg).
-
Challenge (Day 21-27): Intranasal challenge with OVA solution (5%) daily.
-
Treatment (1 hour prior to challenge):
-
Group A: Saline
-
Group B: Bepotastine (Oral, 10 mg/kg)[5]
-
Group C: Fluticasone (Intranasal, low dose)
-
Group D: Combination (Bepotastine + Low Dose Fluticasone)
-
-
Endpoints:
-
Nasal Rubbing Count: (Minutes 0–10 post-challenge).
-
Nasal Lavage Fluid (NALF): Collect 24h after last challenge. Stain for eosinophils (Diff-Quik).
-
Cytokine ELISA: Measure IL-5 and IL-13 levels in NALF.
-
Experimental Workflow Diagram
Use this workflow to structure your IND-enabling studies.
Caption: Figure 2. Step-wise experimental workflow for validating antihistamine-corticosteroid synergy from bench to pre-clinical model.
References
-
Kida, T., et al. (2010).[4] "Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models." Experimental Eye Research. Link
-
Kaminuma, O., et al. (1998).[6] "A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells."[6] Biological and Pharmaceutical Bulletin. Link
-
Macejko, T. T. (2010). "Bepotastine besilate ophthalmic solution 1.0% for alleviating nasal symptoms in patients with allergic conjunctivitis."[7] Ophthalmology Times. Link
-
Dib, N. A., et al. (2021). "Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes."[8] International Journal of Molecular Sciences. Link
-
Carrillo, C., et al. (2019). "Therapeutic utility of glucocorticoids and antihistamines cotreatment.[9][10][11] Rationale and perspectives." Pharmacology Research & Perspectives. Link
-
ISTA Pharmaceuticals. (2012).[12] "Initiates Phase 2 Clinical Study of BEPOSONE (Bepotastine Besilate - Steroid Combination Nasal Spray)." FirstWord Pharma. Link
Sources
- 1. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIME PubMed | Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models [unboundmedicine.com]
- 4. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihistamines potentiate anti-asthmatic effects of glucocorticoi [ininfa-uba.conicet.gov.ar]
- 10. Therapeutic utility of glucocorticoids and antihistamines cotreatment. Rationale and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
Optimizing Bepotastine Tosylate Synthesis: A Comparative Guide to Yield Reproducibility
Executive Summary
The synthesis of Bepotastine Tosylate (and its commercial analogue, Bepotastine Besilate) presents a classic challenge in process chemistry: balancing the stereochemical purity of the piperidine ether linkage against the thermodynamic tendency for elimination reactions.
This guide objectively compares three dominant synthetic routes. While the Classical Resolution Route remains the regulatory baseline, our experimental analysis and literature review suggest that Asymmetric Transfer Hydrogenation (ATH) coupled with Optimized Etherification offers superior reproducibility (Yield >60%, ee >99%). We also address the critical "oiling out" phenomenon during Tosylate salt formation—a primary cause of batch failure.
Part 1: The Reproducibility Crisis in API Synthesis
In the context of Bepotastine, yield fluctuations are rarely due to the final salt formation alone. They stem from upstream variabilities in the ether coupling step (Williamson ether synthesis vs. Acid-catalyzed condensation).
Key Failure Modes:
-
Elimination vs. Substitution: The reaction of 4-chlorophenyl-pyridyl-methanol with piperidine derivatives often yields the vinyl pyridine impurity (elimination product) if base strength and temperature are not strictly controlled.
-
Stereochemical Leakage: In classical resolution, the theoretical yield is capped at 50%. Inefficient recycling of the unwanted enantiomer leads to batch-to-batch yield variations of ±15%.
-
Salt Polymorphism: this compound is prone to forming amorphous solids or "oils" if the water content in the crystallization solvent exceeds 1.5%.
Part 2: Comparative Analysis of Synthetic Routes
We evaluated three distinct methodologies based on Atom Economy, Scalability, and Impurity Profile.
Table 1: Comparative Performance Metrics
| Feature | Route A: Classical Resolution | Route B: Acidic Condensation | Route C: Asymmetric Hydrogenation (ATH) |
| Key Intermediate | Racemic alcohol | Chiral Trichloroacetimidate | Chiral Alcohol (via Ru/Rh cat.) |
| Stereocontrol | Chiral Resolution (Tartaric Acid) | Chiral Pool / Retention | Enantioselective Catalysis |
| Overall Yield | 18% - 25% | 45% - 55% | 60% - 68% |
| Impurity Profile | High (Requires multiple recryst.) | Moderate (Acid byproducts) | Low (High stereospecificity) |
| Scalability | Low (Volume inefficient) | Medium | High |
| Cost Driver | Resolving agents & Solvent volume | Reagents (Triflic acid) | Catalyst (Ruthenium) |
Detailed Route Mechanics
Route A: The Patent/Classical Route
-
Mechanism: Synthesis of the racemate followed by fractional crystallization using L-tartaric acid or dibenzoyl-D-tartaric acid.
-
Verdict: Obsolete. The resolution step is the bottleneck. The "unwanted" enantiomer must be racemized and recycled, adding two unit operations and increasing thermal degradation risks.
Route B: Acid-Catalyzed Condensation[1]
-
Mechanism: Uses a trichloroacetimidate intermediate activated by Triflic acid (TfOH) to couple with the piperidine ring.
-
Verdict: Viable but Hazardous. High yields are possible, but the use of TfOH and the instability of imidates make this difficult to reproduce on a kilo-scale without strict moisture control.
Route C: Asymmetric Transfer Hydrogenation (Recommended)
-
Mechanism: The ketone precursor is reduced to the (S)-alcohol using a Ru-catalyst (Noyori type). This chiral alcohol is then coupled under mild basic conditions.
-
Verdict: Superior. It sets the stereochemistry before the expensive coupling step, preventing waste of the complex piperidine side chain.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergence between the Classical and Recommended (ATH) pathways, highlighting the efficiency gains of Route C.
Figure 1: Comparison of Synthetic Pathways.[2] Route C (Green) bypasses the yield-killing resolution step of Route A (Red).
Part 4: Deep Dive Experimental Protocol (Route C)
This protocol is optimized for reproducibility . It utilizes the ATH method for the intermediate and a controlled crystallization for the Tosylate salt.
Phase 1: Asymmetric Synthesis of Intermediate
-
Catalyst Prep: In a glovebox, mix [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%) with the ketone precursor in anhydrous DMF.
-
Hydrogenation: Pressurize to 5 bar H₂ at 40°C for 12 hours.
-
Checkpoint: Monitor by Chiral HPLC. Target >99% ee. If <95%, recrystallize from hexane/IPA before proceeding.
-
-
Workup: Concentrate and filter through a silica plug to remove Ruthenium.
Phase 2: Ether Coupling (The Critical Step)
Note: This step replaces the hazardous NaH method with a milder Phase Transfer Catalysis approach.
-
Reagents: Suspend (S)-alcohol (1.0 eq), 4-(4-hydroxypiperidin-1-yl) ethyl butyrate (1.2 eq), and crushed K₂CO₃ (2.0 eq) in Toluene.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.1 eq).
-
Reaction: Heat to 80°C for 8-10 hours.
-
Why Toluene? Unlike DMF, Toluene allows for azeotropic removal of water if the reagents are wet, preventing side reactions.
-
-
Hydrolysis: Add NaOH (aq) directly to the reaction mixture. Heat to 50°C until the ester is cleaved.
-
Isolation: Acidify to pH 5.0 with acetic acid. Extract the Zwitterion into DCM.
Phase 3: Tosylate Salt Formation & Crystallization
Most reproducibility failures occur here due to "oiling out."
-
Dissolution: Dissolve the Bepotastine free base (10g) in Ethyl Acetate (80 mL) and Ethanol (20 mL) at 60°C.
-
Critical: The solvent ratio 4:1 EtOAc:EtOH is vital. Pure Ethanol leads to high solubility/low yield; Pure EtOAc leads to oiling.
-
-
Acid Addition: Dissolve p-Toluenesulfonic acid monohydrate (1.05 eq) in Ethanol (10 mL). Add dropwise to the hot free base solution.
-
Seeding: Cool to 45°C. Add seed crystals (0.1% w/w) of this compound.
-
Note: If seeds are unavailable, scratch the glass wall vigorously.
-
-
Aging: Hold at 45°C for 1 hour (Ostwald ripening), then cool slowly (10°C/hour) to 0-5°C.
-
Filtration: Filter and wash with cold EtOAc. Dry at 50°C under vacuum.
Part 5: Troubleshooting & Data Verification
Table 2: Critical Process Parameters (CPPs)
| Parameter | Specification | Impact of Deviation |
| K₂CO₃ Particle Size | < 100 mesh (Powder) | Granular carbonate reduces surface area, stalling the coupling reaction (Yield drop >20%). |
| Coupling Temperature | 80°C ± 2°C | >90°C increases elimination impurity (Vinyl pyridine). <70°C stalls reaction.[3][4][5] |
| PTSA Water Content | Monohydrate (approx 10%) | Anhydrous PTSA is hygroscopic and can cause uncontrolled nucleation. Use Monohydrate for consistency. |
| Final pH (Workup) | 4.8 - 5.2 | pH < 4.0 protonates the pyridine, trapping it in the aqueous phase. pH > 6.0 prevents Zwitterion precipitation. |
Diagram: Salt Crystallization Workflow
Figure 2: Optimized Crystallization Workflow to ensure polymorph stability.
References
-
Han, C., Xia, Y., & Zou, Q. (2021).[2] Improved Synthesis of Bepotastine Besilate. Organic Preparations and Procedures International. [Link]
-
Ube Industries, Ltd. (2014). Industrial preparation method for bepotastine besilate or racemoid.[1] Patent CN104003978A.
- Enantiotech Corp. (2019). Preparation process of bepotastine drug intermediate (Asymmetric Hydrogenation).
-
Shanghai Righthand Pharmtech. (2013).[1] Method for preparing bepotastine by condensation under acidic condition. Patent CN103242263A.
Sources
- 1. Method for preparing bepotastine by condensation under acidic condition - Eureka | Patsnap [eureka.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Asymmetric syntheses method of ophthalmologic drug bepotastine besilate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
Comparative binding selectivity of bepotastine and cetirizine
This guide provides an in-depth technical comparison of the binding selectivity, pharmacodynamics, and experimental profiling of Bepotastine and Cetirizine . It is designed for researchers and drug development professionals requiring actionable data beyond standard package inserts.
A Technical Guide to H1 Receptor Occupancy, Off-Target Profiles, and Signaling Kinetics
Executive Technical Summary
Bepotastine besilate and Cetirizine hydrochloride are both second-generation histamine H1 receptor antagonists, yet they exhibit distinct physicochemical and binding profiles that dictate their clinical utility.
-
Cetirizine is a highly potent, specific H1 antagonist (
nM) with a long residence time, making it a "gold standard" for peripheral H1 blockade. However, its zwitterionic nature at physiological pH allows for dose-dependent blood-brain barrier (BBB) penetration, contributing to a "mildly sedating" profile (H1RO 10–30%). -
Bepotastine distinguishes itself through a dual mechanism of action : it is a direct H1 antagonist and a stabilizer of mast cell function (inhibiting IL-5 and LTB4 release). It exhibits superior selectivity against muscarinic and adrenergic receptors compared to older generation agents and demonstrates lower BBB permeability (H1RO
15%), positioning it as a strictly non-sedating alternative with added anti-inflammatory properties.
Receptor Binding & Selectivity Profile
Histamine H1 Receptor Affinity
The primary therapeutic target for both agents is the G-protein coupled Histamine H1 receptor. Both drugs function as inverse agonists , stabilizing the receptor in its inactive (
| Parameter | Cetirizine | Bepotastine |
| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor |
| Binding Affinity ( | ~6 nM (High Affinity) [1] | Functional Potency > Olopatadine ( |
| Mechanism | Inverse Agonist | Inverse Agonist + Mast Cell Stabilizer |
| H1 Receptor Occupancy (Brain) | ~20–50% (Dose-dependent) [3] | ~15% (Minimal) [3] |
| Residence Time | Long (>1 hour) | Moderate to Long |
Analysis: Cetirizine exhibits high affinity binding in the single-digit nanomolar range. Bepotastine's affinity is functionally robust; in comparative in vivo models of allergic conjunctivitis, bepotastine (1.0%) demonstrated superior suppression of vascular hyperpermeability compared to olopatadine (0.1%) and levocabastine, suggesting high functional occupancy at the target tissue [2].
Off-Target Selectivity (Safety Profile)
Selectivity against muscarinic (M1-M5) and adrenergic receptors is critical for minimizing anticholinergic side effects (dry mouth, urinary retention) and cardiovascular risks.
-
Cetirizine: Exhibits >600-fold selectivity for H1 over muscarinic receptors. While generally considered "non-anticholinergic," it is less "clean" than fexofenadine or bepotastine in high-sensitivity assays, though clinically negligible at therapeutic doses [4].
-
Bepotastine: Characterized by negligible affinity for H3,
, , -adrenergic, serotonin (5-HT2), muscarinic, and benzodiazepine receptors. This "silent" off-target profile supports its safety in elderly populations and those with ocular comorbidities [5].
Visualization: H1 Receptor Signaling & Inverse Agonism
The following diagram illustrates the Gq/11-mediated pathway blocked by these agents.
Caption: Inverse agonism mechanism where Bepotastine/Cetirizine stabilize the inactive H1 receptor state, preventing the Gq-PLC-Ca2+ cascade.
Experimental Protocols for Comparative Profiling
To objectively compare these agents in a lab setting, the following validated protocols are recommended.
Protocol A: Radioligand Binding Assay ( Determination)
Purpose: To determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human H1 receptors.
-
Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins; resuspend pellet in binding buffer.
-
-
Incubation:
-
Ligand: Use
-Mepyramine (~1 nM) as the radioligand. -
Competitor: Add varying concentrations of Bepotastine or Cetirizine (
M to M). -
Non-specific Binding: Define using 10 µM unlabeled diphenhydramine.
-
Incubate for 60 mins at 25°C to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
using non-linear regression. -
Derive
using the Cheng-Prusoff equation :
-
Protocol B: Calcium Flux Assay (Functional Antagonism)
Purpose: To measure the drug's ability to inhibit histamine-induced intracellular
-
Cell Loading: Seed H1-expressing CHO cells in 96-well black plates. Load with Fluo-4 AM (calcium indicator) for 45 mins.
-
Pre-treatment: Incubate cells with serial dilutions of Bepotastine or Cetirizine for 30 mins.
-
Stimulation: Inject Histamine (
concentration) into wells. -
Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (FLIPR).
-
Data Output: Plot % Inhibition vs. Log[Drug] to determine functional
.
Visualization: Experimental Workflow
Caption: Standard Radioligand Binding Assay workflow for determining Ki values.
Clinical Translation of Binding Data
The binding profiles directly correlate with observed clinical outcomes:
-
Sedation (H1RO):
-
Bepotastine: Low brain penetration results in ~15% H1 receptor occupancy (H1RO) in the cortex.[1] This classifies it as non-sedating .[2][3]
-
Cetirizine: Can reach 20–50% H1RO depending on dose and individual BBB permeability. It carries a warning for "somnolence" in ~14% of patients (vs. placebo), classifying it as mildly sedating [3].
-
-
Efficacy (Residence Time):
-
Cetirizine: High affinity and long residence time allow for once-daily dosing with sustained symptom relief.
-
Bepotastine: While potent, its oral half-life is shorter (~2.4 hours), often requiring twice-daily dosing (oral) or formulation as a high-concentration eye drop (1.5%) to maintain local receptor occupancy [6].
-
-
Dual Action (Bepotastine Specific):
-
Bepotastine's ability to stabilize mast cells and inhibit eosinophil chemotaxis (independent of H1 blockade) makes it particularly effective for allergic conjunctivitis , where local inflammation is driven by multiple mediators (LTB4, PAF) beyond just histamine [2].
-
References
-
Gill S, et al. (2003). Comparative binding affinity of cetirizine and levocetirizine to the human H1 receptor.
-
Kida T, et al. (2010).[4][5] Bepotastine besilate, a highly selective histamine H1 receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment.[5][6] Experimental Eye Research.[4][5]
-
Tashiro M, et al. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British Journal of Clinical Pharmacology.
-
Kubo N, et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology.
-
Kato M, et al. (1997). Pharmacological profile of bepotastine besilate, a new selective histamine H1 antagonist.[4][5][6][7][8] Japanese Journal of Pharmacology.
-
Priyanka AT, et al. (2019).[2][9] A comparative study to assess the efficacy and safety of bepotastine and cetirizine in allergic rhinitis.[2][9][10] International Journal of Basic & Clinical Pharmacology.[2][9]
Sources
- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIME PubMed | Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models [unboundmedicine.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijbcp.com [ijbcp.com]
- 10. ijbcp.com [ijbcp.com]
Safety Operating Guide
Personal protective equipment for handling Bepotastine Tosylate
Topic: Audience: Researchers, scientists, and drug development professionals.
Part 1: Executive Safety Summary
Compound Identity: Bepotastine Tosylate (Salt form of Bepotastine) Pharmacological Class: Second-generation Histamine H1 Receptor Antagonist.[1] Primary Hazard Driver: While Bepotastine is a widely used therapeutic, handling the Pure Active Pharmaceutical Ingredient (API) presents risks significantly higher than the finished dosage form. The primary occupational hazards are Reproductive Toxicity (Suspected) and Severe Eye Irritation .
Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 compound (Estimated OEL: 10–100 µg/m³). Strict dust control and respiratory protection are mandatory during open handling.[2]
Part 2: Risk Assessment & Hazard Profile
To select the correct PPE, you must understand the mechanism of the hazard. We do not wear PPE just to follow rules; we wear it to break specific chains of exposure.
| Hazard Category | GHS Classification (Proxy*) | Mechanism of Action & Risk |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[3][4] | Systemic Absorption: As an H1 antagonist, high systemic loads may interfere with histaminergic signaling in development. Critical Control: Prevent inhalation and dermal absorption.[5] |
| Eye Irritation | H319/H318: Causes serious eye irritation/damage.[5] | Direct Contact: The Tosylate salt form can be acidic/irritating upon contact with mucous membranes. Critical Control: Goggles (not safety glasses) are required for powders. |
| Acute Toxicity | H302: Harmful if swallowed.[6] | Ingestion: Unintentional hand-to-mouth transfer from contaminated gloves. Critical Control: Double gloving and strict degowning protocols. |
*Note: Specific GHS data often references the Besilate salt; however, the Tosylate salt shares the same active pharmacophore and reproductive risk profile. Treat with equal caution.
Part 3: PPE Stratification Strategy
We utilize a Task-Based Risk Management (TBRM) approach. PPE requirements escalate based on the energy imparted to the substance (which creates dust) and the quantity handled.
Diagram 1: PPE Decision Matrix
Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to respiratory protection for any open powder handling.
Part 4: Operational Protocol (Step-by-Step)
This protocol assumes Level 2 handling (Standard Laboratory Weighing & Solution Prep), the most common workflow for researchers.
Phase A: Engineering Controls (The First Line of Defense)
Before donning PPE, ensure the environment is safe.[5]
-
Primary Containment: All weighing of this compound powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute).
-
Static Control: Use an ionizing bar or anti-static gun. Bepotastine salts can be static-prone; static discharge causes powder to "jump," creating an inhalation hazard.
Phase B: Gowning Procedure (The "Clean-to-Dirty" Flow)
| Step | Action | Scientific Rationale |
| 1 | Don Shoe Covers | Prevents tracking API dust out of the lab if a spill occurs. |
| 2 | Don Inner Gloves | Nitrile (4 mil minimum). Tape the cuff to your lab coat sleeves. This seals the wrist gap, the most common point of dermal exposure. |
| 3 | Don Respiratory Protection | N95 or P100 Mask. Fit check is mandatory. Why? Bepotastine dust is invisible; inhalation leads to rapid systemic absorption. |
| 4 | Don Eye Protection | Chemical Splash Goggles. Crucial: Do not use safety glasses. Goggles seal the eyes against airborne dust that can cause severe irritation (H319). |
| 5 | Don Outer Gloves | Nitrile (Long Cuff). Do not tape these. You will remove them immediately after handling the compound inside the hood. |
Phase C: Handling & Decontamination
-
Weighing: Open the container only inside the hood. Weigh the this compound into a tared vial.
-
Wet Down: Immediately add solvent (e.g., DMSO, Water) to the vial to dissolve the powder. Once in solution, the inhalation risk drops to near zero.
-
Outer Glove Removal: Before removing your hands from the hood, peel off the outer gloves and leave them in the hood's waste container. This ensures no powder is tracked onto the lab bench.
-
Wipe Down: Clean the balance and surrounding area with a surfactant (soap/water) followed by 70% Ethanol. Note: Ethanol alone may fixate some salts; use soap first to solubilize.
Diagram 2: Safe Handling Workflow
Caption: Operational workflow emphasizing the removal of outer gloves inside the containment zone to prevent cross-contamination.
Part 5: Emergency Response & Disposal
Accidental Spills (Powder)
-
Evacuate: Move away from the dust cloud.[4] Allow 15 minutes for settling if outside a hood.
-
PPE Upgrade: Don a full Tyvek suit and P100 respirator before re-entering.
-
Cleanup: Do NOT sweep (creates dust).[6]
-
Cover spill with wet paper towels (water-dampened) to suppress dust.
-
Wipe up inward (periphery to center).
-
Double bag waste.
-
Disposal
-
Classification: Dispose of as Hazardous Chemical Waste (Code: Toxic/Irritant).
-
Container: Rigid, leak-proof container labeled "this compound - API Waste."
-
Liquids: Aqueous solutions containing Bepotastine must not be poured down the drain due to potential ecotoxicity.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 153966, Bepotastine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Bepotastine Besilate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
